Y12196
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1671025-91-4 |
|---|---|
Fórmula molecular |
C18H13Cl2F2N3O2 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2F2N3O2/c1-25-9-11(16(24-25)17(21)22)18(26)23-13-4-2-3-5-15(13)27-14-7-6-10(19)8-12(14)20/h2-9,17H,1H3,(H,23,26) |
Clave InChI |
DEBMUZVVCQOQFN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Foundational & Exploratory
Y12196: A Technical Guide to its Mechanism as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the core mechanism of Y12196, a novel succinate dehydrogenase inhibitor (SDHI). It details its mode of action at the molecular level, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved in its characterization.
Introduction: The Target - Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[1] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain (ETC).[1][2]
The SDH complex is a heterotetramer composed of four distinct subunits:[1][3][4]
-
SDHA (Flavoprotein): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[1][3]
-
SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.[1][3]
-
SDHC & SDHD (Membrane Anchors): These are hydrophobic, transmembrane subunits that anchor the complex to the inner mitochondrial membrane.[1][3] They form the binding site for ubiquinone (Coenzyme Q) and contain a heme b group.[1][2][3]
Functionally, SDH catalyzes the oxidation of succinate to fumarate in the citric acid cycle. The electrons liberated from this reaction are passed through the FAD and iron-sulfur clusters of SDHA and SDHB to ubiquinone, which is reduced to ubiquinol at the Q-site formed by SDHB, SDHC, and SDHD.[1][5][6] This process is a key entry point for electrons into the ETC, contributing to the generation of ATP through oxidative phosphorylation.
Core Mechanism of this compound Inhibition
This compound is a novel SDHI that demonstrates potent fungicidal activity, notably against pathogens like Fusarium graminearum and Botrytis cinerea.[7][8][9] Like other SDHIs, its primary mechanism involves the disruption of cellular respiration by targeting the SDH enzyme complex.[5][10][11][12]
The core inhibitory action proceeds as follows:
-
Binding to the Ubiquinone Site: this compound specifically binds to the ubiquinone-binding pocket (Q-site) of the SDH complex.[5][6][11][13] This crucial site is a hydrophobic cleft formed at the interface of the SDHB, SDHC, and SDHD subunits.[1][5][14]
-
Blocking Electron Transfer: By occupying the Q-site, this compound physically obstructs the binding of the natural substrate, ubiquinone.[5][11] This blockage interrupts the flow of electrons from the final iron-sulfur cluster ([3Fe-4S]) in SDHB to ubiquinone.[13]
-
Inhibition of Succinate Oxidation: The inability to transfer electrons to ubiquinone brings the enzyme's catalytic cycle to a halt. This prevents the oxidation of succinate to fumarate, leading to an accumulation of succinate.[10][11][12]
-
Disruption of Cellular Respiration: The inhibition of SDH effectively shuts down a major entry point for electrons into the ETC. This severely impairs mitochondrial respiration and the subsequent production of ATP, depriving the fungal cell of the energy required for vital processes and ultimately leading to cell death.[5][14]
Figure 1. Mechanism of this compound inhibition of Succinate Dehydrogenase.
Quantitative Data: Efficacy of this compound
The efficacy of this compound has been quantified against various fungal isolates. The 50% effective concentration (EC₅₀) is a standard measure of an inhibitor's potency, representing the concentration required to inhibit 50% of the fungal growth.
| Fungal Species | Isolate Type | EC₅₀ for this compound (mg/L) | EC₅₀ for Boscalid (mg/L) | Reference |
| Botrytis cinerea | Field Isolates (2019) | 0.284 – 20.147 | 0.097 – 54.162 | [9] |
Molecular Binding, Resistance, and Specificity
The interaction between an SDHI and the Q-site is crucial for its efficacy. Point mutations in the genes encoding the SDH subunits can alter the structure of this binding pocket, reducing the inhibitor's binding affinity and leading to fungicide resistance.[9]
Studies on Botrytis cinerea have revealed important insights into this compound's specificity:
-
Cross-Resistance: Isolates with P225F (proline → phenylalanine) and N230I (asparagine → isoleucine) mutations in the SDHB subunit exhibit cross-resistance to both the conventional SDHI boscalid and this compound.[9]
-
Unique Efficacy: Remarkably, this compound is highly effective against boscalid-resistant isolates that carry the H272R (histidine → arginine) mutation in SDHB.[9] This indicates that this compound has a distinct binding interaction within the Q-site compared to boscalid, allowing it to overcome this specific resistance mechanism. Molecular docking simulations suggest the binding mode of this compound to B. cinerea SDH (BcSDH) is similar to other SDHIs.[9]
Experimental Protocols
Characterizing the mechanism of this compound and the basis of fungal resistance involves several key experimental methodologies.
Fungal Sensitivity Testing (EC₅₀ Determination)
This protocol determines the concentration of this compound required to inhibit fungal growth.
-
Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar) amended with a range of this compound concentrations. A stock solution of the inhibitor is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted into the molten agar. A control plate with only the solvent is also prepared.
-
Inoculation: Place a mycelial plug from a fresh culture of the fungal isolate onto the center of each agar plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) in the dark for a period sufficient for robust growth on the control plate (e.g., 3-7 days).
-
Measurement: Measure the diameter of the fungal colony on each plate.
-
Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The EC₅₀ value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the inhibitor concentrations.
Molecular Analysis of SDH Resistance
This workflow is used to identify mutations in the SDH genes that may confer resistance.
-
Fungal DNA Extraction: Grow the fungal isolates (both sensitive and resistant) in a liquid medium. Harvest the mycelia and extract total genomic DNA using a commercial kit or a standard protocol (e.g., CTAB method).
-
PCR Amplification: Design specific primers to amplify the coding sequences of the SDH genes, particularly the regions of SdhB, SdhC, and SdhD known to form the Q-binding site.[5] Perform Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. The reaction typically includes the DNA template, primers, dNTPs, MgCl₂, reaction buffer, and a Taq polymerase.[5]
-
DNA Sequencing: Purify the PCR products to remove primers and unincorporated dNTPs. Send the purified DNA fragments for Sanger sequencing.
-
Sequence Analysis: Align the obtained nucleotide sequences from resistant isolates with those from sensitive (wild-type) isolates. Identify any single nucleotide polymorphisms (SNPs) and translate the sequences into amino acid sequences to determine if these SNPs result in amino acid substitutions.
Figure 2. Experimental workflow for SDHI resistance analysis.
Molecular Docking Simulation
This computational method predicts how this compound binds to the SDH enzyme.
-
Protein Structure Preparation: Obtain a 3D crystal structure of the target SDH complex. If an experimental structure is unavailable for the specific fungus, a homology model can be built using a known structure (e.g., from porcine or avian mitochondria) as a template.[9]
-
Ligand Preparation: Generate a 3D structure of the this compound molecule and optimize its geometry and assign partial charges.
-
Active Site Definition: Define the binding pocket (the Q-site) on the SDH model based on the location of co-crystallized ligands in template structures or conserved residues.[14]
-
Docking Simulation: Use molecular docking software (e.g., AutoDock) to simulate the binding of this compound into the defined active site.[14] The program generates multiple possible binding poses.
-
Analysis: Evaluate the generated poses based on scoring functions that estimate the binding energy. The lowest energy poses are analyzed to predict the most likely binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues in the Q-site.
Conclusion
This compound is a potent succinate dehydrogenase inhibitor that functions by competitively binding to the ubiquinone-binding site of the mitochondrial Complex II. This action blocks the electron transport chain, inhibits cellular respiration, and results in fungal cell death. A key feature of this compound is its ability to inhibit certain fungal strains that have developed resistance to other SDHIs like boscalid, highlighting its potential for effective resistance management. The characterization of its mechanism relies on a combination of in vitro sensitivity assays, molecular sequencing to identify resistance mutations, and computational docking to model its interaction with the target enzyme. This comprehensive understanding is vital for the strategic development and deployment of this compound in agricultural and clinical settings.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Complex II subunit SDHD is critical for cell growth and metabolism, which can be partially restored with a synthetic ubiquinone analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ndsu.edu [ndsu.edu]
- 14. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fungicidal Spectrum of Y12196
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating significant fungicidal activity. This document provides a comprehensive overview of the known fungicidal spectrum of this compound, based on available scientific literature. It details its efficacy against specific fungal pathogens, outlines the experimental protocols for determining its activity, and illustrates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the fields of mycology, plant pathology, and fungicide development.
Introduction
This compound is an emerging fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1][2] These fungicides disrupt the fungal mitochondrial respiratory chain, a critical process for cellular energy production. Specifically, this compound targets and inhibits the activity of succinate dehydrogenase (also known as Complex II), leading to the cessation of fungal growth and eventual cell death. This document synthesizes the current understanding of this compound's activity against key fungal species.
Fungicidal Spectrum of this compound
The known fungicidal spectrum of this compound is primarily characterized by its high efficacy against Botrytis cinerea, the causal agent of gray mold, and strong activity against Fusarium graminearum.[2][3] Limited information also suggests activity against Monilinia fructicola.
Quantitative Data on Fungicidal Activity
The following table summarizes the available quantitative data on the in vitro activity of this compound against various fungal isolates. The data is primarily focused on Botrytis cinerea, with a range of sensitivities observed, including against isolates resistant to other fungicides.
| Fungal Species | Isolate Type | No. of Isolates | EC₅₀ Range (mg/L) | Reference |
| Botrytis cinerea | 2019 Collection | 84 | 0.284 - 20.147 | [3] |
| Botrytis cinerea | Boscalid-Resistant (H272R mutation) | Not Specified | Sensitive | [3] |
| Botrytis cinerea | Boscalid & this compound Cross-Resistant (P225F & N230I mutations) | Not Specified | Resistant | [3] |
| Monilinia fructicola | Not Specified | Not Specified | Cross-resistance with boscalid observed |
EC₅₀ (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.
Note: While this compound is reported to have strong fungicidal activity against Fusarium graminearum, specific EC₅₀ values from peer-reviewed literature are not currently available.[2]
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial respiratory chain. This enzyme is crucial for the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle and for transferring electrons to the electron transport chain. By blocking the ubiquinone-binding (Qp) site of the SDH complex, this compound disrupts this vital process, leading to a depletion of cellular ATP and ultimately, fungal cell death.
Signaling Pathway of SDH Inhibition
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Experimental Protocols
The following section details a representative methodology for determining the fungicidal activity of this compound, based on the procedures described for in vitro testing against Botrytis cinerea.[3]
In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the EC₅₀ value of a fungicide against a specific fungal isolate.
Objective: To quantify the inhibitory effect of this compound on the mycelial growth of a target fungus.
Materials:
-
Pure culture of the target fungal isolate
-
Potato Dextrose Agar (PDA) medium
-
This compound technical grade
-
Solvent (e.g., dimethyl sulfoxide - DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Fungicide-Amended Media:
-
Autoclave the PDA medium and cool it to 50-55°C in a water bath.
-
Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate with only the solvent added to the PDA should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing culture of the fungal isolate on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control petri dish.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use probit analysis or other appropriate statistical software to calculate the EC₅₀ value from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro mycelial growth inhibition assay.
Conclusion
This compound is a potent succinate dehydrogenase inhibitor with demonstrated high efficacy against Botrytis cinerea, including certain boscalid-resistant strains. While its activity against Fusarium graminearum is noted, further quantitative studies are required to fully elucidate its fungicidal spectrum across a broader range of plant pathogenic fungi. The methodologies and the mechanism of action outlined in this guide provide a foundational understanding for researchers working with this novel fungicide. Future research should focus on expanding the knowledge of its efficacy against other economically important fungal pathogens to fully realize its potential in integrated disease management strategies.
References
Y12196: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y12196, also known as Flubeneteram, is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent and specific fungicidal activity against Fusarium graminearum, a major pathogen responsible for Fusarium head blight in cereal crops. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for the assessment of its antifungal activity and enzyme inhibition are presented, along with a visualization of the succinate dehydrogenase (SDH) pathway and its inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal agents.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule with the systematic IUPAC name N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 1671025-91-4 |
| Molecular Formula | C₁₈H₁₃Cl₂F₂N₃O₂ |
| Molecular Weight | 412.22 g/mol |
| IUPAC Name | N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
| InChIKey | DEBMUZVVCQOQFN-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | Powder | Vendor Information |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (In Solvent) | -80°C for 1 year | TargetMol |
| XLogP3-AA | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By inhibiting SDH, this compound disrupts cellular respiration and energy production in susceptible fungi, leading to cell death. Its primary target is the ubiquinone-binding (Qp) site of the SDH complex.
The fungicidal activity of this compound is particularly pronounced against Fusarium graminearum. While specific EC₅₀ values for this compound against F. graminearum from the primary literature are not publicly available, related studies on other SDHIs provide a reference range for their efficacy. For instance, EC₅₀ values for other SDHIs against F. graminearum have been reported to be in the low μg/mL range.
Signaling Pathway
The following diagram illustrates the role of succinate dehydrogenase in the mitochondrial electron transport chain and the inhibitory action of this compound.
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard procedures for evaluating SDHI fungicides.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol determines the concentration of this compound that inhibits the mycelial growth of Fusarium graminearum by 50% (EC₅₀).
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fusarium graminearum culture
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (25°C)
Procedure:
-
Prepare a series of this compound concentrations by serially diluting the stock solution in sterile water or PDA medium. Ensure the final DMSO concentration does not exceed 1% (v/v) in the final medium, as it can inhibit fungal growth. A DMSO-only control should be included.
-
Add the this compound dilutions to molten PDA (cooled to ~50°C) and pour into Petri dishes.
-
From the edge of an actively growing F. graminearum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of the this compound-amended and control PDA plates.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the logarithm of the this compound concentration.
Succinate Dehydrogenase (SDH) Inhibition Assay
This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of SDH.
Materials:
-
Mitochondrial fraction isolated from Fusarium graminearum
-
This compound dilutions
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichloroindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate the mitochondrial fraction from F. graminearum mycelia using standard cell fractionation techniques.
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, mitochondrial protein, and the desired concentration of this compound or DMSO (for control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding succinate, PMS, and DCPIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔAbs/min) for each this compound concentration and the control.
-
Determine the percentage of SDH inhibition for each concentration relative to the control.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) from a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating a novel antifungal compound like this compound and the logical relationship in its mechanism of action.
Caption: General workflow for the evaluation of a novel fungicide.
Caption: Logical flow of the mechanism of action of this compound.
Conclusion
This compound is a promising new fungicidal agent with a specific and potent inhibitory action against the succinate dehydrogenase of Fusarium graminearum. Its well-defined chemical structure and mechanism of action make it an excellent candidate for further development in the management of Fusarium head blight. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel SDHI fungicides. Further research to determine its in-planta efficacy, resistance profile, and environmental fate will be crucial for its successful application in agriculture.
References
An In-depth Technical Guide to the Discovery and Development of Y12196 Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel fungicide identified as a potent succinate dehydrogenase inhibitor (SDHI).[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological efficacy of this compound. The information is intended for researchers, scientists, and professionals involved in the field of fungicide development and application.
Discovery and Synthesis
This compound, with the chemical formula C18H13Cl2F2N3O2, belongs to the pyrazole-carboxamide class of fungicides.[3][4][5] While the specific proprietary synthesis route for this compound is not publicly disclosed, a representative synthetic workflow can be inferred from established methods for creating similar pyrazole-carboxamide derivatives. The general approach involves the synthesis of a pyrazole carboxylic acid core, followed by an amide coupling reaction with a substituted aniline moiety.
Representative Synthesis Workflow
Caption: Representative synthesis workflow for this compound.
Mechanism of Action: SDH Inhibition
This compound exerts its fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the Krebs cycle and oxidative phosphorylation. By binding to the ubiquinone-binding site of the SDH enzyme complex, this compound disrupts the transfer of electrons from succinate to ubiquinone. This blockage of the electron transport chain inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.
Fungal Mitochondrial Electron Transport Chain and Site of Action of this compound
Caption: Inhibition of Complex II by this compound.
Fungicidal Activity
This compound has demonstrated significant fungicidal activity against a range of plant pathogenic fungi. It is particularly effective against Fusarium graminearum and Botrytis cinerea.[1][6] Notably, this compound has shown efficacy against strains of B. cinerea that have developed resistance to other SDHI fungicides, such as boscalid.
Quantitative Efficacy Data
| Fungal Species | Fungicide | EC50 (mg/L) | Reference |
| Botrytis cinerea (2019 isolates, n=84) | This compound | 0.284 - 20.147 | [6] |
| Botrytis cinerea (2019 isolates, n=84) | Boscalid | 0.097 - 54.162 | [6] |
Experimental Protocols
The following is a representative protocol for determining the in vitro fungicidal activity of this compound using a mycelial growth inhibition assay.
In Vitro Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: The target fungal pathogen is cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until the mycelium covers the plate.
-
Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Amended Media: The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at the optimal growth temperature for the specific fungus.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
EC50 Determination: The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is determined by probit analysis of the inhibition data.
General Workflow for In Vitro Fungicide Screening
Caption: General workflow for in vitro fungicide screening.
Conclusion
This compound is a promising novel SDHI fungicide with potent activity against important plant pathogens, including some resistant strains. Its mechanism of action through the inhibition of the mitochondrial complex II provides a clear target for its fungicidal effects. Further research and development of this compound could lead to its successful application in integrated pest management strategies for sustainable agriculture.
References
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Lvbenmixianan | C18H13Cl2F2N3O2 | CID 91754674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Y12196: A Technical Guide for Research Applications
For Research Use Only
An In-depth Technical Guide on the Succinate Dehydrogenase Inhibitor Y12196
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the novel succinate dehydrogenase inhibitor (SDHI), this compound. It details its mechanism of action, provides key quantitative data, and outlines experimental protocols for its application in a research setting.
Introduction
This compound is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] It has demonstrated significant fungicidal activity against a range of plant pathogenic fungi, most notably Fusarium graminearum and Botrytis cinerea.[1][2][3] Its specific mode of action and efficacy, including against certain fungicide-resistant strains, make it a valuable tool for research in mycology, plant pathology, and drug discovery. This guide provides an in-depth overview of the technical aspects of this compound for research use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | PubChem |
| Molecular Formula | C₁₈H₁₃Cl₂F₂N₃O₂ | [3] |
| Molecular Weight | 412.22 g/mol | [3] |
| CAS Number | 1671025-91-4 | [1][3] |
| Appearance | White to off-white solid | (General technical data) |
| Storage | Store at -20°C for long-term stability. | MedChemExpress, TargetMol |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound exerts its fungicidal effect by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC).
The primary mechanism involves the following steps:
-
Binding to the Ubiquinone-Binding Site: this compound binds to the ubiquinone (Q) binding site of the SDH complex. This binding is competitive with the natural substrate, ubiquinone.
-
Disruption of Electron Transport: By blocking the Q site, this compound prevents the transfer of electrons from succinate to ubiquinone. This halts the flow of electrons through the mETC at Complex II.
-
Inhibition of the TCA Cycle: The inhibition of SDH leads to the accumulation of succinate, which in turn inhibits the TCA cycle, a central pathway for cellular energy production.
-
Cellular Energy Depletion and Fungal Cell Death: The dual disruption of the mETC and the TCA cycle results in a severe depletion of cellular ATP, leading to fungal cell death.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent fungicidal activity, particularly against problematic plant pathogens such as Fusarium graminearum and Botrytis cinerea.[1][2][3] As a member of the SDHI class, its primary mode of action is the disruption of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production. This guide provides an in-depth overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function and interactions at a molecular level. A key feature of this compound is its efficacy against fungal strains that have developed resistance to other SDHIs, such as boscalid, making it a compound of significant interest for managing fungicide resistance.[4][5]
Core Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)
The primary molecular target of this compound is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. SDH is a crucial enzyme that links the Krebs (TCA) cycle with cellular respiration. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone (Coenzyme Q).
By binding to the SDH enzyme, this compound competitively inhibits the ubiquinone binding site, effectively blocking the transfer of electrons. This inhibition leads to two major downstream effects:
-
Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and disrupts the normal flux of the TCA cycle.
-
Inhibition of ATP Production: By halting the flow of electrons into the electron transport chain at Complex II, this compound severely impairs the process of oxidative phosphorylation, leading to a drastic reduction in cellular ATP synthesis.
This dual impact on cellular metabolism ultimately depletes the fungal cell of energy, leading to growth inhibition and cell death.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound in the context of the mitochondrial respiratory chain.
Caption: Mechanism of this compound inhibiting the SDH enzyme (Complex II).
Quantitative Data: Potency and Efficacy
The efficacy of this compound has been quantified against various fungal isolates. The 50% effective concentration (EC₅₀), which represents the concentration of the fungicide required to inhibit 50% of mycelial growth, is a key metric.
| Fungal Species | Isolate Type | Parameter | Value (mg/L) | Reference |
| Botrytis cinerea | Field Isolates (n=84) | Average EC₅₀ (±SE) | 5.582 ± 0.478 | [6][7] |
| Botrytis cinerea | Field Isolates (n=84) | Range of EC₅₀ | 0.284 - 20.147 | [7] |
| Botrytis cinerea | Boscalid-Resistant (H272R) | Qualitative | More sensitive to this compound than boscalid | [4][5] |
| Fusarium graminearum | Not Specified | Qualitative | Strong fungicidal activity | [1][3][8][9] |
Activity Against Resistant Strains: The Case of H272R Mutation
A significant advantage of this compound is its ability to control fungal populations that are resistant to other widely used SDHI fungicides, such as boscalid. Resistance to boscalid in B. cinerea is often linked to a point mutation in the SDH B subunit, specifically the H272R mutation (histidine to arginine substitution).
Molecular docking simulations have revealed the structural basis for the efficacy of this compound against these resistant strains.[4] While the H272R mutation alters the binding pocket and reduces the affinity of boscalid, this compound can still form stable interactions. It establishes critical hydrogen bonds and π-π interactions with amino acid residues in the mutated enzyme, allowing it to bind effectively and inhibit its function.[4][10]
The diagram below illustrates this differential activity.
Caption: Logical relationship of this compound and boscalid activity on fungal SDH.
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for assays crucial to determining its mode of action and efficacy.
Fungal Growth Inhibition Assay (Mycelial Growth Rate Method)
This assay determines the EC₅₀ value of this compound by measuring the inhibition of fungal mycelial growth on a solid medium.
-
Materials:
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Sterile Petri dishes (90 mm)
-
Actively growing fungal cultures
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Protocol:
-
Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.
-
Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20 mg/L). Also, prepare control plates with the solvent (e.g., DMSO) alone.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Seal the plates and incubate at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge.
-
Calculate the percentage growth inhibition (PGI) for each concentration using the formula: PGI (%) = [(GC - GT) / GC] * 100, where GC is the average diameter of the control colony and GT is the average diameter of the treated colony.
-
Determine the EC₅₀ value by performing a probit analysis or logarithmic regression of the PGI values against the logarithm of the this compound concentration.
-
In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)
This spectrophotometric assay directly measures the inhibitory effect of this compound on the SDH enzyme. The assay monitors the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.
-
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
This compound dilutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
-
-
Protocol:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well plate, add samples of the isolated mitochondrial fraction.
-
Add the this compound dilutions to the sample wells. Include control wells with solvent only.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the succinate and DCPIP solutions to each well.
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-30 minutes.
-
The rate of reaction is proportional to the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).
-
Experimental and Drug Discovery Workflow
The evaluation of a novel fungicide like this compound follows a structured workflow from initial discovery to validation.
Caption: General workflow for the discovery and validation of a novel SDHI fungicide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanics and Binding Energy Assessment [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Y12196 (Quinofumelin): A Technical Guide on its Antifungal Activity Against Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y12196, identified as quinofumelin, is a novel quinoline fungicide demonstrating potent activity against the economically significant plant pathogen Fusarium graminearum. This document provides an in-depth technical overview of its mechanism of action, quantitative antifungal efficacy, and detailed experimental protocols for its evaluation. Quinofumelin targets the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), leading to the disruption of essential cellular processes in F. graminearum. This guide synthesizes current research to provide a comprehensive resource for professionals engaged in antifungal research and development.
Introduction
Fusarium graminearum is the primary causal agent of Fusarium head blight (FHB) in cereal crops, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON).[1][2] The emergence of fungicide resistance necessitates the discovery of novel compounds with unique modes of action. Quinofumelin (this compound), a quinoline derivative developed by Mitsui Chemicals Co., Ltd., has emerged as a promising candidate for the control of F. graminearum.[3][4] This technical guide details the antifungal properties and molecular target of quinofumelin, providing a foundation for further research and application.
Quantitative Antifungal Activity
Quinofumelin exhibits significant inhibitory activity against various developmental stages of F. graminearum. The following tables summarize the key quantitative data on its efficacy.
Table 1: In Vitro Antifungal Activity of Quinofumelin against Fusarium graminearum
| Activity Metric | Value Range (μg/mL) | Average Value (μg/mL) | No. of Isolates Tested | Reference |
| EC₅₀ (Mycelial Growth) | 0.007 - 0.039 | 0.019 ± 0.007 | 100 | [1][5] |
| EC₅₀ (Spore Germination) | 0.051 - 0.205 | 0.087 ± 0.024 | 50 | [1][5] |
Table 2: Inhibitory Effect of Quinofumelin on Deoxynivalenol (DON) Production by F. graminearum
| Quinofumelin Concentration (μg/mL) | Effect on DON Production | Reference |
| 0.035 (EC₅₀) | Significantly reduced | [1] |
| 0.35 (10 x EC₅₀) | Significantly reduced | [1] |
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of quinofumelin against F. graminearum is the inhibition of the pyrimidine biosynthesis pathway.[3][4]
Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)
Transcriptomic and metabolomic analyses have revealed that quinofumelin treatment leads to the down-regulation of dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[6]
Disruption of Pyrimidine Supply
By inhibiting DHODH, quinofumelin effectively blocks the production of uracil and its derivatives, which are essential for the synthesis of DNA, RNA, and other vital macromolecules. This disruption of pyrimidine metabolism ultimately leads to the cessation of fungal growth and development.
Rescue Experiments
The inhibitory effects of quinofumelin on mycelial growth can be reversed by the addition of exogenous uridine monophosphate (UMP), uridine, or uracil to the growth medium.[3][4] However, the addition of dihydroorotate, the substrate of DHODH, does not restore growth, further confirming that DHODH is the specific target of quinofumelin.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of quinofumelin against F. graminearum.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from established methodologies for filamentous fungi.[7][8]
Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of quinofumelin against F. graminearum.
Materials:
-
F. graminearum isolates
-
Potato Dextrose Agar (PDA) or Synthetic Nutrient-Poor Agar (SNA) for sporulation
-
Quinofumelin stock solution (in DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture F. graminearum on PDA or SNA plates at 25°C for 7-10 days to induce sporulation.
-
Harvest conidia by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute the suspension 1:50 in RPMI-1640 medium to obtain a final inoculum density of 2-10 x 10⁴ conidia/mL.
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of quinofumelin in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.001 to 10 µg/mL.
-
Include a drug-free well as a positive growth control and a medium-only well as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 25°C for 48-72 hours.
-
-
Data Analysis:
-
Determine the MIC visually as the lowest concentration of quinofumelin that causes complete inhibition of visible growth.
-
Alternatively, for EC₅₀ determination, measure the optical density (OD) at a suitable wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Mycelial Growth Inhibition Assay
Objective: To assess the effect of quinofumelin on the vegetative growth of F. graminearum.
Materials:
-
F. graminearum isolates
-
Potato Dextrose Agar (PDA)
-
Quinofumelin stock solution (in DMSO)
-
Sterile Petri dishes (90 mm)
-
Cork borer (5 mm diameter)
Procedure:
-
Media Preparation:
-
Prepare PDA and amend with various concentrations of quinofumelin (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5 µg/mL) after autoclaving and cooling the medium to approximately 50-55°C.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From the edge of a actively growing F. graminearum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each quinofumelin-amended PDA plate.
-
-
Incubation:
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition relative to the control.
-
Calculate the EC₅₀ value as described in the broth microdilution protocol.
-
Transcriptomic and Metabolomic Analysis
Objective: To identify the molecular pathways affected by quinofumelin in F. graminearum.
Materials:
-
F. graminearum isolate (e.g., PH-1)
-
Yeast Extract Peptone Dextrose (YEPD) liquid medium
-
Quinofumelin (at a concentration such as EC₉₀)
-
Liquid nitrogen
-
RNA extraction kits
-
Metabolite extraction solvents (e.g., methanol, chloroform)
-
Next-generation sequencing (NGS) platform
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Fungal Culture and Treatment:
-
Sample Collection:
-
Harvest the mycelia by filtration.
-
Quickly freeze the mycelia in liquid nitrogen and store at -80°C until further processing.
-
-
RNA Extraction and Sequencing (Transcriptomics):
-
Extract total RNA from the frozen mycelia using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare cDNA libraries and perform RNA sequencing on an NGS platform.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs) between the quinofumelin-treated and control samples.
-
-
Metabolite Extraction and Analysis (Metabolomics):
-
Extract metabolites from the frozen mycelia using appropriate solvents.
-
Analyze the metabolite profiles using mass spectrometry.
-
Identify differentially accumulated metabolites (DAMs) between the treated and control samples.
-
-
Pathway Analysis:
-
Perform pathway enrichment analysis on the identified DEGs and DAMs to elucidate the biological pathways affected by quinofumelin.
-
Conclusion
This compound (quinofumelin) is a potent inhibitor of Fusarium graminearum with a novel mode of action targeting the pyrimidine biosynthesis pathway. Its efficacy against mycelial growth, spore germination, and mycotoxin production makes it a valuable candidate for the management of Fusarium head blight. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of antifungal drug development to further investigate and utilize this promising compound.
References
- 1. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antifungal Properties of Y12196: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of Y12196, a novel succinate dehydrogenase inhibitor (SDHI). The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery.
Core Concepts: Mechanism of Action
This compound exhibits potent fungicidal activity, primarily against Fusarium graminearum, through the inhibition of a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1][2][3][4] SDH is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular energy production.[1][5]
By binding to and inhibiting SDH, this compound disrupts the transfer of electrons from succinate to ubiquinone, which in turn halts the electron transport chain and leads to a cascade of detrimental effects within the fungal cell, ultimately causing cell death.[5] This targeted mechanism of action makes SDHIs an important class of fungicides.[1][2]
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide context on the potency of other succinate dehydrogenase inhibitors against relevant fungal pathogens. This information can serve as a benchmark for experimental design.
Table 1: Antifungal Activity of a Novel SDHI (Cyclobutrifluram) against Fusarium species
| Fungal Species | Half-Maximal Effective Concentration (EC50) in µg/mL |
| Fusarium pseudograminearum | 0.0021 - 0.0647 |
| Fusarium graminearum | 0.0021 - 0.0647 |
| Fusarium asiaticum | 0.0021 - 0.0647 |
Data adapted from a study on cyclobutrifluram, a novel SDHI, and indicates the potential high potency of this class of compounds against Fusarium species.[6]
Table 2: Comparative IC50 Values of Various Fungicides against Fusarium graminearum
| Fungicide Class | Fungicide | IC50 for Mycelial Growth (mg/L) |
| DMI | Metconazole | 0.01 |
| DMI | Prochloraz | 0.01 |
| DMI | Prothioconazole | 0.01 |
| DMI | Cyproconazole | 0.12 |
| Benzimidazole | Carbendazim | 0.07 |
| QoI | Azoxystrobin | 0.21 (for conidial germination) |
| QoI | Trifloxystrobin | 1.33 (for conidial germination) |
This table provides a broader context of the inhibitory concentrations of different classes of fungicides against F. graminearum.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's antifungal properties.
Broth Microdilution Antifungal Susceptibility Testing for Minimum Inhibitory Concentration (MIC) Determination
This protocol is foundational for determining the in vitro antifungal activity of a compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
96-well, flat-bottom microtiter plates
-
This compound stock solution (typically in DMSO)
-
Target fungal strain (e.g., Fusarium graminearum)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or water
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer and a hemocytometer.
-
Drug Dilution Series: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the microtiter plate. The final concentrations should typically span a range from 64 µg/mL to 0.03 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions.
-
Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.
Objective: To quantify the inhibition of succinate dehydrogenase activity by this compound.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Substrate: Succinate solution (e.g., 100 mM)
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) or p-iodonitrotetrazolium violet (INT)
-
Microplate reader
Procedure:
-
Mitochondrial Isolation: Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques (e.g., differential centrifugation).
-
Assay Setup: In a 96-well plate, add the assay buffer, the mitochondrial preparation, and various concentrations of this compound (or DMSO for the control).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the succinate substrate and the electron acceptor (e.g., DCPIP).
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm (or the increase in absorbance of the formazan product of INT at 500 nm) over time using a microplate reader in kinetic mode.[8][9]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for the investigation of a novel antifungal agent and the logical relationship of SDHI's impact on fungal metabolism.
References
- 1. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor cyclobutrifluram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Y12196: A Novel Succinate Dehydrogenase Inhibitor for Advanced Fungal Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating significant potential as a tool for fungal research and as a lead compound for the development of new antifungal agents. Its targeted mechanism of action, inhibiting a crucial enzyme in the fungal mitochondrial electron transport chain, provides a specific and potent means of disrupting fungal cellular respiration. This technical guide provides a comprehensive overview of this compound, including its antifungal activity, mechanism of action, and detailed protocols for its experimental application.
Quantitative Data on Antifungal Activity
The in vitro efficacy of this compound has been primarily evaluated against the significant plant pathogen Botrytis cinerea, the causal agent of gray mold. Notably, this compound exhibits potent activity against isolates resistant to boscalid, a widely used SDHI fungicide.
Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea
| Fungal Isolate Type | Number of Isolates | This compound EC50 Range (mg/L)[1] | Boscalid EC50 Range (mg/L)[1] |
| Field Isolates (2019) | 84 | 0.284 - 20.147 | 0.097 - 54.162 |
| Boscalid-Resistant (H272R mutation) | Not specified in number | Sensitive to this compound | Resistant |
| Boscalid-Resistant (P225F mutation) | Not specified in number | Cross-resistance observed | Resistant |
| Boscalid-Resistant (N230I mutation) | Not specified in number | Cross-resistance observed | Resistant |
In addition to its activity against Botrytis cinerea, this compound has been reported to exhibit strong fungicidal activity against Fusarium graminearum, a devastating pathogen of cereal crops. However, specific MIC or EC50 values for a broad range of fungal species are not yet extensively documented in publicly available literature.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in both the citric acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the quinone binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the entire electron transport chain, leading to a halt in ATP production via oxidative phosphorylation and ultimately causing fungal cell death.
References
Preliminary Efficacy of Y12196: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy studies on Y12196, a novel succinate dehydrogenase inhibitor (SDHI). The data presented herein focuses on its antifungal activity, particularly against economically significant plant pathogens. This document details the quantitative efficacy, experimental methodologies, and the core mechanism of action to support further research and development.
Quantitative Efficacy Data
The fungicidal activity of this compound has been primarily evaluated against Botrytis cinerea, the causative agent of gray mold. The following tables summarize the key efficacy data from these preliminary studies.
Table 1.1: In Vitro Efficacy of this compound against Botrytis cinerea Isolates
| Isolate Cohort | Number of Isolates | This compound EC50 Range (mg/L) | Boscalid EC50 Range (mg/L) | Reference |
| 2019 Collection | 84 | 0.284 - 20.147 | 0.097 - 54.162 | [1][2][3] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth.
Table 1.2: In Vivo Control Efficacy of this compound on Strawberry Fruits
| Treatment (Concentration) | Pathogen Isolate | Control Efficacy (%) | Reference |
| This compound (80 mg/L) | B05.10 | 65.78 | [1] |
| Boscalid (concentration not specified) | B05.10 | Not specified, but lower than this compound | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the vegetative growth of the target fungus.
-
Fungal Isolates and Culture: Isolates of Botrytis cinerea are cultured on potato dextrose agar (PDA) plates.
-
Fungicide Stock Solutions: A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Amended Media Preparation: The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations. Control plates contain the solvent at the same concentration used in the treatment plates.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C).
-
Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.
-
EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[4]
In Vivo Fungicide Efficacy Assay on Detached Strawberry Fruits
This assay evaluates the protective efficacy of this compound in a system that mimics a post-harvest scenario.
-
Plant Material: Healthy, unwounded strawberry fruits of a uniform size and ripeness are selected.
-
Fungicide Treatment: The fruits are sprayed with a solution of this compound at a specified concentration until runoff. Control fruits are treated with a solution containing the solvent only. The fruits are then allowed to air dry.
-
Inoculation: A mycelial plug or a spore suspension of Botrytis cinerea is placed on the surface of each treated and control fruit.
-
Incubation: The inoculated fruits are placed in a high-humidity chamber at a controlled temperature (e.g., 20°C).
-
Disease Assessment: The development of gray mold lesions is assessed at regular intervals. The disease incidence and severity are recorded.
-
Efficacy Calculation: The control efficacy is calculated based on the reduction in disease incidence or severity in the this compound-treated fruits compared to the control fruits.[1]
Visualized Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with succinate dehydrogenase inhibitor this compound protects strawberries from boscalid-resistant Botrytis cinerea with the H272R mutation in SDH B [agris.fao.org]
- 4. Transcriptomic and functional analyses on a Botrytis cinerea multidrug‐resistant (MDR) strain provides new insights into the potential molecular mechanisms of MDR and fitness - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Y12196 Against Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y12196 is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against the grey mold fungus, Botrytis cinerea. This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against B. cinerea, including mycelial growth and spore germination inhibition assays. Additionally, a protocol for assessing the activity of the target enzyme, succinate dehydrogenase (SDH), is included. These protocols are essential for fungicide sensitivity screening, resistance monitoring, and mechanism of action studies.
Mechanism of Action
This compound targets and inhibits the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (complex II). This inhibition disrupts the fungus's cellular respiration, leading to a significant reduction in ATP production and ultimately causing fungal cell death. Notably, this compound has shown high efficacy against certain strains of B. cinerea that have developed resistance to other SDHI fungicides, such as boscalid, particularly those with the H272R mutation in the SDH B subunit.[1]
Data Presentation
The following table summarizes the in vitro efficacy of this compound against Botrytis cinerea, as determined by mycelial growth inhibition assays. The data is compiled from a study of 84 isolates collected in 2019.[1][2]
| Parameter | Value Range (mg/L) | Average EC50 (mg/L) |
| EC50 for this compound | 0.284 - 20.147 | 5.582 |
EC50: The effective concentration of a drug that gives half of the maximal response.
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of B. cinerea.
Materials:
-
Botrytis cinerea cultures grown on Potato Dextrose Agar (PDA)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile PDA medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Protocol:
-
Prepare Fungicide-Amended Media:
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mg/L) by adding the appropriate volume of the this compound stock solution to the molten PDA.
-
Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including a solvent-only control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of a 3 to 5-day-old B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Seal the plates with parafilm and incubate them at 20-22°C in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours, or until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the average colony diameter for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the colony in the control
-
dt = average diameter of the colony in the treatment
-
-
Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.
-
Spore Germination Inhibition Assay
This assay evaluates the effect of this compound on the germination of B. cinerea conidia.
Materials:
-
Botrytis cinerea cultures (10-14 days old) producing conidia
-
This compound stock solution
-
Sterile distilled water
-
Tween 20 or Tween 80
-
Hemocytometer
-
Microscope slides and coverslips
-
Microscope
-
Humid chamber
Protocol:
-
Spore Suspension Preparation:
-
Flood a sporulating B. cinerea culture plate with a small volume of sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).
-
Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.
-
Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Treatment:
-
In microcentrifuge tubes or a 96-well plate, mix the spore suspension with various concentrations of this compound.
-
Include a solvent-only control.
-
-
Incubation:
-
Incubate the treated spore suspensions in a humid chamber at 20-25°C for 6 to 24 hours.
-
-
Microscopic Examination:
-
Place a drop of each treated suspension on a microscope slide and cover with a coverslip.
-
Observe at least 100 spores per replicate under a microscope (400x magnification).
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
-
Data Analysis:
-
Calculate the percentage of spore germination for each treatment.
-
Calculate the percentage of germination inhibition relative to the control.
-
Determine the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.
-
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the activity of the target enzyme, SDH, in B. cinerea mycelia. This can be used to confirm the inhibitory effect of this compound on the enzyme.
Materials:
-
Botrytis cinerea mycelia (grown in liquid culture, e.g., Potato Dextrose Broth)
-
This compound
-
Extraction buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate solution (e.g., sodium succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT))
-
Spectrophotometer
Protocol:
-
Mycelia Preparation:
-
Grow B. cinerea in liquid PDB.
-
Harvest the mycelia by filtration and wash with sterile distilled water.
-
Grind the mycelia in liquid nitrogen to a fine powder.
-
-
Enzyme Extraction:
-
Resuspend the powdered mycelia in cold extraction buffer.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
The supernatant contains the crude enzyme extract.
-
-
Enzyme Activity Assay:
-
In a cuvette or 96-well plate, combine the enzyme extract with the reaction buffer and the electron acceptor.
-
Add different concentrations of this compound to the respective wells.
-
Initiate the reaction by adding the substrate (sodium succinate).
-
Measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP, 570 nm for MTT). The rate of color change is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of SDH inhibition relative to the control without the inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Workflow for the in vitro mycelial growth inhibition assay.
References
Application Notes and Protocols for Determining the EC50 of Y12196 for Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the 50% effective concentration (EC50) of Y12196, a novel succinate dehydrogenase inhibitor (SDHI), against various fungal pathogens.[1][2] The protocols outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[3][4][5][6][7] This document includes detailed methodologies for broth microdilution assays, data presentation guidelines, and visual representations of the experimental workflow and relevant biological pathways to facilitate accurate and reproducible EC50 determination.
Introduction to this compound
This compound is a promising antifungal agent that functions as a succinate dehydrogenase inhibitor (SDHI).[1][2] SDHIs disrupt the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production, leading to fungicidal effects. Determining the EC50 of this compound is a crucial step in evaluating its potency and spectrum of activity against clinically and agriculturally important fungal pathogens. The EC50 value represents the concentration of the compound that inhibits 50% of fungal growth, providing a quantitative measure of its efficacy.
Quantitative Data Summary: EC50 of this compound
The following table summarizes the available quantitative data on the EC50 of this compound against the fungal pathogen Botrytis cinerea. Further research is required to establish the efficacy of this compound against a broader range of fungal species.
| Fungal Pathogen | EC50 Range (mg/L) | Experimental Method | Reference |
| Botrytis cinerea | 0.284 - 20.147 | Mycelial growth inhibition assay | [8] |
Experimental Protocols
This section details the standardized broth microdilution method for determining the EC50 of this compound against fungal pathogens. The protocol is adapted from the CLSI guidelines (M27 for yeasts and M38-A for filamentous fungi).[3][4][5][6][7]
Materials and Reagents
-
This compound compound
-
Methanol (for stock solution preparation)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile distilled water
-
Sterile saline (0.85%)
-
96-well flat-bottom microtiter plates
-
Fungal isolates for testing
-
Spectrophotometer or microplate reader
-
Hemacytometer or other cell counting device
-
Incubator
Preparation of Media
Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0. Sterilize by filtration. This medium will be used for all dilutions and as the growth medium in the assay.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound by dissolving it in 100% methanol to a concentration of 40,000 mg/L.[8] Store this stock solution in the dark at 4°C.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired concentration range for testing in the 96-well plates. The final concentration of methanol in the wells should not exceed a level that affects fungal growth.
Inoculum Preparation
The preparation of the fungal inoculum is a critical step for ensuring the reproducibility of the results.
-
For Yeasts (e.g., Candida spp., Cryptococcus spp.):
-
Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[9]
-
Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[4]
-
-
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to encourage sporulation.[5]
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a specific optical density using a spectrophotometer (e.g., 80-82% transmittance at 530 nm).[5]
-
Dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum concentration.
-
Assay Procedure in 96-Well Plates
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (fungal inoculum in RPMI 1640 without this compound) and a negative control well (RPMI 1640 medium only).
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species.[4][6]
Determination of EC50
-
After incubation, determine the fungal growth in each well. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
The EC50 is defined as the lowest concentration of this compound that causes a ≥50% reduction in growth compared to the positive control.[4][10]
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula:
% Inhibition = 100 - [((OD_test - OD_negative_control) / (OD_positive_control - OD_negative_control)) x 100]
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Visualizations
Experimental Workflow for EC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Y12196 solution preparation for laboratory experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent and specific fungicidal activity against Fusarium graminearum, a major agricultural pathogen.[1][2] As a member of the SDHI class of fungicides, this compound targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a significant reduction in ATP production and ultimately, fungal cell death. These application notes provide detailed protocols for the preparation of this compound solutions for laboratory experiments and methodologies for key in vitro assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₁₈H₁₃Cl₂F₂N₃O₂ |
| Molecular Weight | 412.22 g/mol |
| CAS Number | 1671025-91-4 |
| Appearance | White to off-white powder |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Solution Preparation
The following protocols detail the preparation of stock and working solutions of this compound for both in vitro and in vivo laboratory experiments. It is recommended to use anhydrous grade solvents to ensure optimal dissolution.
Data Presentation: Solubility
| Solvent | Reported Solubility/Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | A mother liquor concentration of 40 mg/mL in DMSO has been suggested for in vivo formulations.[1] |
| Ethanol | Data not available | Not a primary recommended solvent based on available information. |
| Water | Insoluble | This compound is not expected to be soluble in aqueous solutions. |
Experimental Protocols: Solution Preparation
1. Preparation of a 40 mg/mL Stock Solution in DMSO (for in vitro and in vivo use)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
2. Preparation of Working Solutions for In Vitro Assays
Working solutions for in vitro assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium. To minimize solvent toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.
3. Preparation of an In Vivo Formulation (Example for 10 mg/kg dosage)
This protocol is based on a formulation calculator and provides a clear, injectable solution.[1]
Materials:
-
40 mg/mL this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline, Phosphate-Buffered Saline (PBS), or ddH₂O
-
Sterile tubes
Protocol:
-
To prepare a 2 mg/mL working solution, start with the 40 mg/mL stock solution in DMSO.
-
In a sterile tube, combine the following in the specified order, ensuring the solution is mixed well and clear after each addition:
-
50 µL of 40 mg/mL this compound in DMSO
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of Saline/PBS/ddH₂O
-
-
This will result in a final volume of 1 mL with a this compound concentration of 2 mg/mL. The final solvent composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
References
Application Notes and Protocols for Y12196 Fungicide Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating potent activity against a broad spectrum of plant pathogenic fungi. As with other SDHIs, its mode of action is the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which disrupts the fungus's energy supply. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, guidance on data presentation, and visual representations of the underlying biological pathway and experimental workflows.
Data Presentation
Effective data presentation is crucial for the clear communication of experimental outcomes. Quantitative data from fungicide testing, particularly from dose-response experiments, should be summarized in structured tables.
Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
| Fungal Species | Isolate ID | No. of Replicates | EC50 (µg/mL) | 95% Confidence Interval | R² |
| Fusarium graminearum | Fg01 | 3 | 0.045 | 0.038 - 0.052 | 0.98 |
| Botrytis cinerea | Bc22 | 3 | 0.062 | 0.055 - 0.069 | 0.99 |
| Alternaria solani | As15 | 3 | 0.038 | 0.031 - 0.045 | 0.97 |
| Sclerotinia sclerotiorum | Ss09 | 3 | 0.051 | 0.046 - 0.057 | 0.98 |
Table 2: In Vivo Efficacy of this compound in Controlling Fusarium Head Blight in Wheat
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Control Efficacy (%) | Yield (t/ha) |
| Untreated Control | 0 | 75.3 | - | 3.2 |
| This compound | 100 | 15.8 | 79.0 | 5.8 |
| This compound | 150 | 9.2 | 87.8 | 6.5 |
| Commercial Standard | 125 | 12.5 | 83.4 | 6.2 |
Signaling Pathway
This compound targets the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi. By binding to the ubiquinone binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to fungal cell death.
Experimental Protocols
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against fungal mycelial growth using the agar dilution method.
1. Materials
-
This compound (technical grade)
-
Dimethyl sulfoxide (DMSO) or acetone
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Fungal isolates
-
Sterile cork borer (5 mm)
-
Incubator
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution
-
Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.
-
Ensure complete dissolution. This stock solution should be stored at 4°C in the dark.
3. Preparation of Fungicide-Amended Media
-
Autoclave PDA and cool to 50-55°C in a water bath.
-
Perform serial dilutions of the this compound stock solution in sterile distilled water to create a range of working solutions.
-
Add the appropriate volume of each working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL).
-
The final concentration of the solvent (DMSO or acetone) in the media should not exceed 1% (v/v) and should be consistent across all treatments, including the solvent control.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
4. Inoculation and Incubation
-
From the leading edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C for F. graminearum) in the dark.
5. Data Collection and Analysis
-
Incubate until the fungal growth in the control plates reaches approximately two-thirds of the plate diameter.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the average colony diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Use a suitable statistical software (e.g., R with the 'drc' package, or GraphPad Prism) to perform a probit or log-logistic regression analysis to determine the EC50 value.
Protocol 2: In Vivo Efficacy Against Fusarium Head Blight (FHB) in Wheat
This protocol outlines a greenhouse-based experiment to evaluate the protective efficacy of this compound against FHB in wheat.
1. Materials
-
Wheat plants (a susceptible cultivar) at the early-anthesis stage
-
Fusarium graminearum spore suspension (1 x 10^5 spores/mL)
-
This compound formulation
-
Handheld sprayer
-
Controlled environment greenhouse or growth chamber
-
Misting system or plastic bags to maintain high humidity
2. Plant Cultivation
-
Grow wheat plants in pots to the early-anthesis stage (Zadoks scale 61-65).
-
Maintain optimal growth conditions in a greenhouse.
3. Fungicide Application
-
Prepare different concentrations of this compound formulation in water according to the desired application rates (e.g., 100 and 150 g a.i./ha).
-
Include an untreated control (water spray) and a commercial standard fungicide for comparison.
-
Apply the fungicide solutions to the wheat heads using a handheld sprayer until runoff.
-
Allow the plants to dry for 24 hours before inoculation.
4. Inoculation
-
Prepare a spore suspension of F. graminearum.
-
Spray-inoculate the wheat heads with the spore suspension until thoroughly wet.
5. Incubation and Disease Development
-
Place the inoculated plants in a misting chamber or cover the heads with plastic bags for 48-72 hours to maintain high humidity and promote infection.
-
Return the plants to the greenhouse and maintain conditions conducive to FHB development.
6. Disease Assessment and Data Analysis
-
Assess disease severity 21 days after inoculation by visually estimating the percentage of bleached spikelets per head.
-
Calculate the average disease severity for each treatment.
-
Calculate the control efficacy using the formula: % Control Efficacy = ((Severity in Control - Severity in Treatment) / Severity in Control) * 100
-
At maturity, harvest the wheat heads, thresh the grain, and measure the yield per pot.
-
Analyze the data using Analysis of Variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Application Notes and Protocols: Y12196 Treatment for Mycelial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) that has demonstrated potent fungicidal activity, particularly against the pathogenic fungus Fusarium graminearum.[1] As an SDHI, this compound targets Complex II of the mitochondrial respiratory chain, a critical component in fungal cellular respiration and the tricarboxylic acid (TCA) cycle. This disruption of the electron transport chain leads to a cessation of energy production, ultimately resulting in the inhibition of mycelial growth and fungal cell death. These application notes provide a detailed protocol for determining the efficacy of this compound in inhibiting mycelial growth and offer insights into its mechanism of action.
Data Presentation
Quantitative data on the specific mycelial growth inhibition of Fusarium graminearum by this compound at various concentrations is not publicly available in the reviewed literature. However, to illustrate the expected experimental output and data structure, the following table presents representative data for a typical Succinate Dehydrogenase Inhibitor (SDHI) fungicide against a pathogenic fungus. This data should be considered illustrative and would need to be generated specifically for this compound through the experimental protocol outlined below.
Table 1: Representative Mycelial Growth Inhibition of a Succinate Dehydrogenase Inhibitor (SDHI) Against Fusarium graminearum
| Treatment Concentration (µg/mL) | Mean Colony Diameter (mm) | Standard Deviation (mm) | Mycelial Growth Inhibition (%) |
| 0 (Control) | 85.0 | 2.5 | 0 |
| 0.01 | 72.3 | 3.1 | 15 |
| 0.05 | 55.2 | 2.8 | 35 |
| 0.1 | 42.5 | 2.1 | 50 |
| 0.5 | 17.0 | 1.5 | 80 |
| 1.0 | 5.1 | 0.9 | 94 |
| 5.0 | 0.0 | 0.0 | 100 |
Note: This data is illustrative for a representative SDHI fungicide and is intended to guide researchers in data presentation. Actual values for this compound must be determined experimentally.
Experimental Protocols
This section details the methodology for conducting an in vitro mycelial growth inhibition assay to determine the half-maximal effective concentration (EC50) of this compound against Fusarium graminearum.
Protocol: In Vitro Mycelial Growth Inhibition Assay
1. Materials
-
This compound (analytical grade)
-
Fusarium graminearum isolate (wild-type)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Beakers and flasks
-
Autoclave
-
Digital calipers or ruler
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile DMSO.
-
Ensure complete dissolution of the compound. This stock solution can be stored at -20°C for future use.
3. Preparation of Fungicide-Amended Media
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath.
-
In a laminar flow hood, perform serial dilutions of the this compound stock solution to achieve the desired final concentrations in the PDA. For example, to prepare 100 mL of PDA with a final this compound concentration of 1 µg/mL, add 10 µL of the 10 mg/mL stock solution.
-
A suggested range of final concentrations to test is: 0 (control with DMSO only), 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.
-
Thoroughly mix the this compound solution into the molten PDA for each concentration.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish.
-
Allow the plates to solidify completely in the laminar flow hood.
4. Inoculation
-
From the edge of an actively growing, 5-7 day old culture of Fusarium graminearum on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, with the mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
Each concentration should be tested in triplicate to ensure reproducibility.
5. Incubation
-
Seal the Petri dishes with paraffin film.
-
Incubate the plates at 25°C in the dark.
6. Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the average colony diameter for each concentration at each time point.
-
The percentage of mycelial growth inhibition can be calculated using the following formula:
-
Mycelial Growth Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
-
The EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Visualization of Pathways and Workflows
Signaling Pathway of Succinate Dehydrogenase Inhibition
The following diagram illustrates the mechanism of action of this compound as a succinate dehydrogenase inhibitor.
Caption: Mechanism of this compound as a succinate dehydrogenase inhibitor.
Experimental Workflow for Mycelial Growth Inhibition Assay
The diagram below outlines the key steps in the experimental protocol for determining the efficacy of this compound.
Caption: Experimental workflow for the mycelial growth inhibition assay.
References
Application Notes and Protocols for Testing Y12196 Against SDHI-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase inhibitor (SDHI) fungicides are integral in controlling a broad spectrum of fungal pathogens by targeting complex II of the mitochondrial respiratory chain.[1][2][3] The emergence of fungal strains resistant to these fungicides, primarily due to point mutations in the genes encoding the succinate dehydrogenase (SDH) subunits (SdhB, SdhC, and SdhD), poses a significant threat to effective disease management.[4][5] Y12196 is a novel SDHI fungicide that has demonstrated potent activity against various fungal pathogens, including strains resistant to other commercial SDHIs.[4]
These application notes provide detailed protocols for testing the efficacy of this compound against SDHI-resistant fungal strains. The included methodologies for in vitro assays, data presentation guidelines, and visual representations of key biological and experimental processes are intended to facilitate standardized and reproducible research in the field of antifungal drug development.
Data Presentation
Quantitative data from in vitro susceptibility assays should be summarized to facilitate clear comparisons of the efficacy of this compound against various fungal strains. The following tables provide a template for presenting such data, with example values derived from studies on Botrytis cinerea.
Table 1: In Vitro Efficacy of this compound and Boscalid against SDHI-Resistant Botrytis cinerea Isolates
| Fungal Isolate | SdhB Genotype | EC50 (mg/L) of this compound | EC50 (mg/L) of Boscalid | Resistance Factor (RF) to Boscalid | Cross-Resistance Observed with this compound |
| Wild Type | Wild Type | 0.284 - 9.885 | 0.097 - 54.162 | N/A | No |
| Mutant 1 | H272R | Sensitive | Resistant | High | No |
| Mutant 2 | P225F | Resistant | Resistant | High | Yes |
| Mutant 3 | N230I | Resistant | Resistant | High | Yes |
EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the mycelial growth. Resistance Factor (RF): The ratio of the EC50 of a resistant isolate to the EC50 of a sensitive wild-type isolate. Data is illustrative and based on reported findings for Botrytis cinerea.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable to a range of fungal species.
Protocol 1: Mycelial Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the mycelial growth of a fungus by 50% (EC50).
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
SDHI-resistant and sensitive (wild-type) fungal isolates
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.
-
Fungicide Amendment: Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent alone. Gently swirl to ensure even distribution and pour the amended PDA into sterile petri dishes.
-
Inoculation: From the growing edge of a fresh fungal culture (3-5 days old), take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plates nears the edge of the plate.
-
Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula: Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / (Diameter of control colony)] x 100
-
Determine the EC50 value by performing a probit analysis or by regressing the inhibition percentages against the logarithm of the fungicide concentrations.
-
Protocol 2: Spore Germination Assay
This assay evaluates the effect of this compound on the germination of fungal spores.
Materials:
-
This compound stock solution
-
Fungal spore suspension
-
Sterile distilled water with a surfactant (e.g., 0.05% Tween 20)
-
Water agar (2%) plates or glass microscope slides
-
Hemocytometer
-
Microscope
-
Humid chamber
Procedure:
-
Spore Suspension Preparation: Harvest spores from a fresh fungal culture by flooding the plate with a small volume of sterile surfactant solution and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Treatment: Prepare a series of dilutions of this compound in the sterile surfactant solution. Mix equal volumes of the spore suspension and each fungicide dilution. Include a control with the solvent alone.
-
Incubation:
-
Plate Method: Pipette a small aliquot (e.g., 100 µL) of the treated spore suspension onto the surface of a water agar plate.
-
Slide Method: Place a drop of the treated spore suspension on a sterile glass microscope slide and place the slide in a humid chamber to prevent drying.
-
-
Incubation Conditions: Incubate at the optimal temperature for germination for a predetermined period (e.g., 6-24 hours), depending on the fungal species.
-
Data Collection: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Analysis:
-
Calculate the percentage of spore germination for each treatment and the control.
-
Calculate the percentage of inhibition of spore germination relative to the control.
-
Determine the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.
-
Mandatory Visualization
Signaling Pathway and Resistance Mechanism
Caption: Mode of action of this compound and the mechanism of fungal resistance.
Experimental Workflow
Caption: Experimental workflow for testing this compound against SDHI-resistant fungi.
References
Application of Y12196 in Food Spoilage Research: Information Not Available
A comprehensive search for "Y12196" in the context of food spoilage research did not yield any specific information regarding a compound, product, or technology with this identifier.
Extensive searches across scientific databases, patent repositories, and general web resources have failed to identify any publicly available data on "this compound." This suggests that "this compound" may be:
-
An internal, proprietary code used by a specific research group or company that has not been disclosed in public literature.
-
A typographical error or an incorrect designation for another compound or technology.
-
A highly niche or recently developed substance for which research has not yet been published.
Without any information on the nature of this compound, its mechanism of action, or any associated experimental data, it is not possible to provide the requested detailed Application Notes, Protocols, or visualizations.
For researchers, scientists, and drug development professionals interested in food spoilage research, it is recommended to explore established and well-documented antimicrobial agents, preservatives, and detection methods. Key areas of research in food spoilage include:
-
Microbial Spoilage: Caused by bacteria, yeasts, and molds, leading to the degradation of food quality.[1][2][3][4]
-
Chemical and Enzymatic Spoilage: Involves processes like oxidation, enzymatic browning, and other chemical reactions that alter the sensory and nutritional properties of food.[1][2][4][5]
-
Physical Spoilage: Results from changes in the physical state of the food, such as moisture loss or gain.[1][2]
Researchers investigating novel compounds for food preservation typically follow a structured approach that includes:
-
Screening and Identification: Identifying potential antimicrobial or anti-spoilage agents from natural or synthetic sources.
-
Mechanism of Action Studies: Elucidating how the compound inhibits microbial growth or spoilage processes.
-
Efficacy Testing: Evaluating the effectiveness of the compound in various food matrices and under different storage conditions.
-
Safety and Toxicological Assessment: Ensuring the compound is safe for human consumption.
Should "this compound" be an internal or alternative name for a known compound, providing the correct chemical name, CAS number, or any other identifier would be necessary to retrieve the relevant information and generate the requested detailed documentation.
References
Laboratory Evaluation of Y12196 Fungicidal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent fungicidal activity against a range of phytopathogenic fungi.[1][2] As a member of the SDHI class of fungicides, this compound targets cellular respiration by inhibiting the function of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain.[3] This disruption of energy production leads to fungal cell death. These application notes provide a comprehensive overview of the laboratory evaluation of this compound, including its mechanism of action, in vitro efficacy data, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its fungicidal effect by binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex.[4][5] This binding event blocks the transfer of electrons from succinate to ubiquinone, a critical step in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][7] The inhibition of SDH leads to a cascade of cellular events, including the disruption of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.[8][9]
In Vitro Fungicidal Activity
The in vitro efficacy of this compound has been primarily evaluated against Botrytis cinerea, the causative agent of gray mold.[10][11] The 50% effective concentration (EC50) values, which represent the concentration of the fungicide that inhibits 50% of the fungal mycelial growth, have been determined for a large number of isolates.
Table 1: In Vitro Efficacy of this compound against Botrytis cinerea Isolates [10][11]
| Fungal Isolate Type | Number of Isolates | This compound EC50 Range (mg/L) | This compound Average EC50 (mg/L) | Boscalid (Reference SDHI) EC50 Range (mg/L) | Boscalid (Reference SDHI) Average EC50 (mg/L) |
| Wild-Type and Resistant | 84 | 0.284 - 20.147 | 5.582 | 0.097 - 54.162 | 13.452 |
| Boscalid-Resistant (H272R mutation) | Not specified | Sensitive | Not specified | Resistant | Not specified |
| Cross-Resistant (P225F and N230I mutations) | Not specified | Resistant | Not specified | Resistant | Not specified |
Note: While this compound is reported to have strong fungicidal activity against Fusarium graminearum, specific EC50, MIC, or MFC values were not available in the reviewed literature.[2][12]
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound's fungicidal activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and can be adapted for various fungal species.
Workflow for MIC Determination
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium.
-
Prepare a spore suspension or yeast cell suspension in sterile saline or medium.
-
Adjust the inoculum concentration to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Drug Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 25-37°C) for a specified duration (e.g., 24-72 hours).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that shows no visible growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in OD compared to the growth control.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in fungal cell death.
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.
-
Aspirate a small, defined volume (e.g., 10-20 µL) from each of these wells.
-
Spot the aspirated volume onto a fresh, drug-free agar plate.
-
Incubate the agar plate at the optimal temperature for the fungus until growth is visible in the spot from the growth control well.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate at which this compound kills a fungal population.
Procedure:
-
Prepare fungal cultures in a suitable broth to the desired starting inoculum concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free control.
-
Incubate the cultures with shaking at the appropriate temperature.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a defined volume of each dilution onto drug-free agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).
-
Plot the log10 CFU/mL against time for each concentration of this compound. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol 4: In Vivo Efficacy in a Plant Model (Botrytis cinerea on Strawberry)
This protocol is based on the reported in vivo evaluation of this compound.[10]
Materials:
-
Healthy, detached strawberry fruits or leaves
-
Botrytis cinerea spore suspension
-
This compound solution at various concentrations
-
Control solution (e.g., water or a solution with the same solvent concentration as the this compound solution)
-
Humid chambers
Procedure:
-
Surface-sterilize the strawberry fruits or leaves.
-
Apply the this compound solution or control solution to the surface of the plant material.
-
After a defined period (e.g., allowing the solution to dry), inoculate the plant material with a droplet of the B. cinerea spore suspension.
-
Place the inoculated plant material in a humid chamber to maintain high humidity.
-
Incubate at a suitable temperature (e.g., 20-25°C) for several days.
-
Assess the disease severity by measuring the diameter of the resulting lesions.
-
Calculate the control efficacy of this compound by comparing the lesion size in the treated group to the control group.
Protocol 5: Proposed In Vivo Efficacy in a Murine Model of Disseminated Fusarium Infection
While no in vivo animal data for this compound is currently available, this protocol provides a framework for such an evaluation based on established models for Fusarium infections.[1][13]
Workflow for Murine Model of Fungal Infection
Materials:
-
Immunocompromised mice (e.g., neutropenic mice)
-
Fusarium graminearum spore suspension
-
This compound formulated for in vivo administration
-
Vehicle control
-
Sterile syringes and needles
Procedure:
-
Animal Model: Use an appropriate strain of immunocompromised mice to establish a robust infection.
-
Infection: Infect the mice intravenously with a lethal or sublethal dose of F. graminearum spores.
-
Treatment:
-
Divide the mice into treatment groups: vehicle control, and different dosage groups of this compound.
-
Administer the treatment (e.g., via oral gavage or intraperitoneal injection) at a specified frequency and duration, starting at a defined time post-infection.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness and mortality.
-
Record survival data for each group.
-
-
Fungal Burden Assessment:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Aseptically harvest target organs (e.g., kidneys, brain, lungs).
-
Homogenize the organs and plate serial dilutions on a suitable agar medium to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival curves between the treatment and control groups using statistical methods (e.g., Kaplan-Meier survival analysis).
-
Compare the fungal burden in the organs of the different groups.
-
Conclusion
This compound is a promising new fungicidal agent with a clear mechanism of action targeting mitochondrial respiration. The provided data and protocols offer a solid foundation for researchers to further evaluate its efficacy against a broader range of fungal pathogens and to explore its potential in various applications. Standardized and rigorous laboratory evaluation is crucial for the successful development and deployment of novel antifungal compounds like this compound.
References
- 1. Experimental fusarial hyalohyphomycosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. extension.psu.edu [extension.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Murine model for Fusarium oxysporum invasive fusariosis reveals organ-specific structures for dissemination and long-term persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SDH抑制剂 | MCE [medchemexpress.cn]
- 13. Fusarium Infections in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Y12196 Instability in Experimental Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the succinate dehydrogenase inhibitor (SDHI), Y12196. The primary focus is on overcoming instability issues that can arise during experimental assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel succinate dehydrogenase inhibitor (SDHI) with potent fungicidal activity, particularly against Fusarium graminearum. Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking SDH, this compound disrupts cellular respiration and energy production in susceptible fungi.
Q2: What are the common instability issues observed with this compound in experimental assays?
A2: The most common instability issue with this compound is related to its poor aqueous solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into aqueous assay buffers, the compound can precipitate out of solution. This leads to a lower effective concentration in the assay and can cause inconsistent and erroneous results. Additionally, while the solid form is stable, this compound solutions may exhibit chemical instability over time, especially if not stored properly.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a stock solution of at least 10 mM in 100% anhydrous DMSO.
Q4: How should I store this compound stock solutions to maintain stability?
A4: Store this compound powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in small aliquots at -80°C for up to one year to minimize freeze-thaw cycles and prevent degradation.
Q5: I am observing high variability in my assay results with this compound. What could be the cause?
A5: High variability is often linked to the instability of this compound in your assay medium. This can be due to precipitation of the compound, degradation over the course of the experiment, or non-specific binding to plasticware. It is crucial to ensure the compound is fully solubilized and stable in your final assay conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Media
-
Observation: Cloudiness, turbidity, or visible precipitate in the assay medium after adding the this compound stock solution.
-
Root Cause: Poor aqueous solubility of this compound.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible (ideally ≤ 0.5%), but a concentration up to 1% may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Formulation with Co-solvents: For challenging situations, consider a formulation that includes co-solvents and surfactants. A suggested formulation for in vivo studies, which can be adapted for in vitro use, is a mixture of DMSO, PEG300, and Tween 80.
-
Pre-warm the Assay Medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Vortex During Dilution: Add the this compound stock solution to the assay medium while vortexing to ensure rapid and uniform dispersion.
-
Issue 2: Inconsistent or Lower-Than-Expected Bioactivity
-
Observation: The observed biological effect of this compound is weak or varies significantly between experiments.
-
Root Cause: This can be due to compound precipitation (reducing the effective concentration), chemical degradation, or issues with the assay itself.
-
Solutions:
-
Verify Compound Solubility: Before starting a large-scale experiment, perform a small-scale solubility test. Prepare the final dilution of this compound in your assay medium and visually inspect for precipitation after a short incubation.
-
Minimize Incubation Time: Prepare fresh dilutions of this compound for each experiment and minimize the pre-incubation time before adding to the cells or enzyme preparation.
-
Protect from Light: While specific data on the light sensitivity of this compound is not available, it is good practice to protect stock solutions and experimental setups from direct light exposure.
-
Assay Positive Controls: Ensure that your positive controls for the assay are working as expected. This will help differentiate between a compound-specific issue and a general assay problem.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Suggested Formulation for Improved Solubility
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary Solvent |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| Saline/PBS/ddH₂O | 45-60% | Aqueous Base |
| Note: This is a starting point, and the optimal formulation may need to be determined empirically for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add 100% anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.
-
Add a small volume of the DMSO-diluted this compound to your pre-warmed aqueous assay buffer with vigorous mixing to reach the final desired concentration. Ensure the final DMSO concentration is consistent across all experimental and control groups.
-
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Prepare Mitochondrial Extract:
-
Isolate mitochondria from the target organism (e.g., Fusarium graminearum) using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Assay Components:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2.
-
Succinate Solution: 100 mM sodium succinate in assay buffer.
-
Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP) in assay buffer.
-
This compound Working Solutions: Prepared as described in Protocol 1.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the mitochondrial extract.
-
Add 10 µL of the this compound working solution (or DMSO for the vehicle control).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of 100 mM succinate and 10 µL of 2 mM DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
troubleshooting poor efficacy of Y12196 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Y12196 in in vitro studies. Our aim is to assist you in overcoming common challenges to ensure the effective application of this novel succinate dehydrogenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It targets and blocks the activity of succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy (ATP) and ultimately inhibiting fungal growth.[1][2][3]
Q2: What is the primary fungal target for this compound?
A2: this compound exhibits strong fungicidal activity against Fusarium graminearum, a major plant pathogen responsible for diseases such as Fusarium head blight in cereals.[4]
Q3: My this compound inhibitor is not showing the expected level of inhibition. What are the initial checks I should perform?
A3: A lack of expected efficacy can stem from several factors. Initially, verify the inhibitor's integrity by ensuring it has been stored correctly, as improper storage can lead to degradation. Confirm the accuracy of your dilutions and the final concentration in your assay. It is also crucial to check the solubility of this compound in your assay medium; precipitation of the compound will significantly reduce its effective concentration. Lastly, ensure the health and viability of your fungal culture, as this can greatly influence experimental outcomes.
Q4: How can I confirm if my this compound is soluble in the assay buffer?
A4: this compound may require an organic solvent like DMSO for initial solubilization before dilution into your aqueous assay buffer.[5] Visually inspect your stock and final solutions for any signs of precipitation. If you suspect solubility issues, you can try preparing a fresh stock solution and ensuring the final concentration of the organic solvent in your assay is low enough to not affect fungal growth on its own (typically ≤1%).
Q5: Could the fungal strain I am using be resistant to this compound?
A5: Yes, resistance to SDHI fungicides, including this compound, is a known issue in Fusarium graminearum. Resistance can arise from mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). The presence of a paralogous gene, FgSdhC1, and specific mutations within it can also confer reduced sensitivity.[2] If you suspect resistance, consider sequencing the Sdh genes of your fungal isolate or testing a known sensitive control strain alongside your experimental strain.
Troubleshooting Guide: Poor In Vitro Efficacy of this compound
This guide provides a systematic approach to identifying and resolving common issues encountered during in vitro experiments with this compound.
| Observation | Potential Cause | Recommended Solution |
| No or very low inhibition of fungal growth | Inhibitor Degradation: Improper storage (e.g., exposure to light, frequent freeze-thaw cycles). | - Aliquot the inhibitor upon receipt and store at the recommended temperature. - Use a fresh, unopened vial of this compound to prepare your stock solution. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | - Double-check all calculations for serial dilutions. - Use calibrated pipettes to ensure accuracy. - Prepare a fresh dilution series from your stock solution. | |
| Poor Solubility: this compound precipitating out of the assay medium. | - Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before preparing aqueous dilutions. - Visually inspect solutions for any precipitate. - Consider a solvent tolerance control in your experiment. | |
| Fungal Resistance: The target Fusarium strain may have inherent or acquired resistance. | - Test this compound against a known sensitive (wild-type) strain of F. graminearum as a positive control. - If resistance is suspected, consider molecular analysis of the SdhB, SdhC, and SdhD genes to identify potential mutations. | |
| High variability between replicates | Uneven Fungal Inoculum: Inconsistent amount of fungal mycelia or spores in each replicate. | - Ensure thorough mixing of the fungal inoculum before dispensing. - For mycelial growth assays, use agar plugs of a consistent size from the actively growing edge of the colony. - For spore germination assays, use a hemocytometer to accurately count and standardize the spore concentration. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate leading to concentration changes. | - Avoid using the outermost wells of the microplate for your experimental samples. - Fill the outer wells with sterile water or media to maintain humidity. | |
| Incomplete Mixing: Poor distribution of this compound in the assay medium. | - Ensure thorough mixing of the inhibitor in the medium before adding the fungal inoculum. | |
| Inconsistent results across experiments | Variation in Fungal Culture Age/Health: Differences in the physiological state of the fungus. | - Use fungal cultures of a consistent age and growth stage for all experiments. - Regularly check the viability and morphology of your fungal stock cultures. |
| Media and Reagent Variability: Lot-to-lot differences in media components or reagent quality. | - Use high-quality reagents and record the lot numbers for all components. - Prepare fresh media for each experiment. | |
| Incubation Conditions: Fluctuations in temperature or humidity. | - Ensure your incubator is properly calibrated and maintains consistent temperature and humidity. |
Quantitative Data
The following table summarizes the reported 50% effective concentration (EC50) values for various succinate dehydrogenase inhibitors (SDHIs) against Fusarium species, providing a comparative context for the efficacy of this compound.
| Compound | Fungal Species | Assay Type | EC50 Value (µg/mL) | Reference |
| Pydiflumetofen | Fusarium graminearum | Mycelial Growth | 0.008 - 0.263 | [6] |
| Pydiflumetofen | Fusarium graminearum | Spore Germination | 0.167 - 0.538 | [6] |
| Pydiflumetofen | Fusarium asiaticum | Mycelial Growth | 0.019 - 0.2084 | [7] |
| Pydiflumetofen | Fusarium asiaticum | Spore Germination | 0.0583 - 0.4237 | [7] |
| Fluopyram | Fusarium asiaticum | Mycelial Growth | 1.65 - 10.0 | [1] |
| Fluopyram | Fusarium asiaticum | Spore Germination | 0.39 - 0.74 | [1] |
| Boscalid | Fusarium asiaticum | Mycelial Growth | >100 | [1] |
| Boscalid | Fusarium asiaticum | Spore Germination | 1.19 - 3.06 | [1] |
| Cyclobutrifluram | Fusarium species | Not specified | 0.0021 - 0.0647 | [8] |
Experimental Protocols
Mycelial Growth Inhibition Assay
This protocol is a standard method to determine the effect of this compound on the vegetative growth of Fusarium graminearum.
-
Preparation of Fungal Inoculum:
-
Culture F. graminearum on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days, or until the mycelium covers the plate.
-
Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the actively growing edge of the colony.
-
-
Preparation of this compound-Amended Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution.
-
Add the appropriate volume of each this compound dilution to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (e.g., 1%).
-
Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify. Include a solvent-only control plate.
-
-
Inoculation and Incubation:
-
Place a single mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate them at 25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [ (dc - dt) / dc ] * 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
Determine the EC50 value (the concentration of this compound that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.
-
Spore Germination Inhibition Assay
This protocol assesses the effect of this compound on the germination of Fusarium graminearum conidia.
-
Preparation of Spore Suspension:
-
Grow F. graminearum on PDA plates for 7-10 days to encourage sporulation.
-
Flood the plates with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scrape the surface with a sterile glass rod to dislodge the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension, discard the supernatant, and resuspend the spores in fresh sterile water.
-
Using a hemocytometer, count the spores and adjust the concentration to a final density of approximately 1 x 10^5 spores/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the desired concentrations of this compound diluted in a suitable growth medium (e.g., Potato Dextrose Broth - PDB).
-
Add the standardized spore suspension to each well. Include a solvent-only control.
-
-
Incubation and Observation:
-
Incubate the microtiter plate at 25°C for 12-24 hours.
-
Using a microscope, examine a representative number of spores (e.g., 100) from each well. A spore is considered germinated if the length of the germ tube is equal to or greater than the length of the spore itself.
-
-
Data Analysis:
-
Calculate the percentage of spore germination for each concentration.
-
Determine the percentage of inhibition of spore germination relative to the control.
-
Calculate the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the fungal mitochondrial respiratory chain.
Experimental Workflow for In Vitro Efficacy Testing
Caption: A generalized workflow for determining the in vitro efficacy of this compound.
Logical Flow for Troubleshooting Poor Efficacy
References
- 1. mdpi.com [mdpi.com]
- 2. js.ugd.edu.mk [js.ugd.edu.mk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Y-12196 | Fungal | 1671025-91-4 | Invivochem [invivochem.com]
- 6. miwheat.org [miwheat.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor cyclobutrifluram - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Y12196 Concentration for Specific Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Y12196 for your specific fungal isolates. All recommendations and protocols are based on currently available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel succinate dehydrogenase inhibitor (SDHI). Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts fungal respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately resulting in fungal cell death.
Q2: Which fungal isolates are known to be sensitive to this compound?
A2: this compound has demonstrated strong fungicidal activity against Fusarium graminearum and Botrytis cinerea[1][2]. It has shown particular effectiveness against boscalid-resistant strains of B. cinerea that harbor the H272R mutation in the SDH B subunit[1].
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro assays, this stock solution is then further diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in your assay does not exceed a level that is toxic to your fungal isolate (typically ≤1%).
Q4: I am observing no or low efficacy of this compound against my fungal isolate. What are the possible reasons?
A4: There are several potential reasons for a lack of efficacy:
-
Inherent Resistance: The fungal species you are working with may have intrinsic resistance to SDHI fungicides.
-
Acquired Resistance: The specific isolate may have developed resistance to this compound or other SDHIs. Resistance is often associated with point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, SdhD). For example, in Botrytis cinerea, mutations such as P225F and N230I in the SdhB subunit have been linked to cross-resistance between boscalid and this compound[1].
-
Incorrect Concentration Range: The concentrations of this compound you are testing may be too low to be effective against your isolate.
-
Experimental Protocol Issues: Suboptimal assay conditions, such as incorrect incubation time, temperature, or inoculum size, can affect the apparent efficacy of the compound.
Q5: What is the potential for this compound to be toxic to mammalian cells?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in MIC/EC50 results between replicates. | Inconsistent inoculum preparation. | Ensure a standardized and homogenous spore or mycelial suspension is used for each replicate. Use a hemocytometer or spectrophotometer to quantify the inoculum. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No fungal growth in control wells. | Issues with the fungal isolate's viability. | Use a fresh culture of the fungal isolate. Check the viability of the inoculum before starting the experiment. |
| Problems with the culture medium. | Ensure the culture medium is prepared correctly and is not contaminated. | |
| This compound precipitates in the culture medium. | Poor solubility of this compound at the tested concentrations. | Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Test a lower range of concentrations. The final DMSO concentration should be kept low (e.g., <1%). |
| My isolate is resistant to this compound. | Possible point mutations in the sdh genes. | Sequence the SdhB, SdhC, and SdhD subunits of your isolate to identify any known resistance-conferring mutations[1]. |
| Efflux pump activity. | Consider performing the susceptibility assay in the presence of an efflux pump inhibitor to see if it restores sensitivity. |
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea
| Isolate Group | Number of Isolates | Mean EC50 (mg/L) | EC50 Range (mg/L) | Reference |
| Field Isolates (2019) | 84 | 5.582 ± 0.478 | 0.284 - 20.147 | [1][3] |
Table 2: Known Mutations in the SDH B Subunit of Botrytis cinerea and their Effect on this compound Sensitivity
| Mutation | Effect on this compound Sensitivity | Reference |
| P225F | Cross-resistance with boscalid | [1] |
| N230I | Cross-resistance with boscalid | [1] |
| H272R | Sensitive | [1] |
Table 3: General Cytotoxicity of SDHI Fungicides against Mammalian Cell Lines (Data for this compound is not currently available)
| Compound | Cell Line | IC50 | Reference |
| General SDHIs | Various | Data not available for this compound |
Note: It is highly recommended to determine the IC50 of this compound on relevant mammalian cell lines for your specific research.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile RPMI-1640 medium (or other suitable broth) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of RPMI-1640 containing a 2-fold higher starting concentration of this compound (e.g., 64 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This will create a range of this compound concentrations.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium.
-
Prepare a spore suspension in sterile saline with 0.05% Tween 80.
-
Adjust the spore concentration to approximately 1-5 x 10^5 spores/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at the optimal temperature for the fungal isolate for 48-72 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
Protocol 2: Cytotoxicity Assay using MTT
This protocol is a general method to assess the cytotoxicity of this compound against mammalian cell lines (e.g., HepG2, HeLa, A549).
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Hypothesized Signaling Pathway of this compound.
References
Technical Support Center: Understanding Y12196 Cross-Resistance with other SDHIs
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for cross-resistance between the novel succinate dehydrogenase inhibitor (SDHI), Y12196, and other fungicides in the same class.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and other SDHI fungicides?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] Like other SDHIs, it targets and inhibits the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which is a key component of the mitochondrial respiratory chain in fungi.[2][3] By blocking the SDH enzyme, these fungicides disrupt the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal death.[2] SDHIs are classified under FRAC (Fungicide Resistance Action Committee) Group 7.[2]
Q2: What are the primary mechanisms of resistance to SDHI fungicides?
A2: The predominant mechanism of resistance to SDHI fungicides is target-site modification resulting from mutations in the genes that encode the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[2][4][5] These mutations can alter the fungicide's binding site on the enzyme, thereby reducing its efficacy.[2][4] A less common mechanism involves the overexpression of efflux pumps, which actively transport the fungicide out of the fungal cell.[2][4]
Q3: What is cross-resistance, and how does it relate to this compound and other SDHIs?
A3: Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also shows resistance to other fungicides that have the same mode of action.[2] For SDHIs, cross-resistance patterns can be intricate and are highly dependent on the specific mutation in the Sdh gene.[4][6] A particular mutation might confer strong resistance to one SDHI, moderate resistance to another, and have no impact on a third.[4][6] Therefore, it's crucial not to assume that resistance to one SDHI automatically means resistance to all others, including this compound.
Q4: Is there evidence of cross-resistance between this compound and other SDHIs?
A4: Yes, studies have demonstrated varying patterns of cross-resistance between this compound and other SDHIs, which are dependent on the specific Sdh subunit mutation.
For instance, in Botrytis cinerea, isolates with the P225F and N230I mutations in the SdhB subunit showed cross-resistance between boscalid and this compound.[7] Conversely, isolates with the H272R mutation in SdhB were resistant to boscalid but remained sensitive to this compound, indicating a lack of cross-resistance in this specific case.[7]
In Fusarium asiaticum, mutants with the FaSdhC1R67K mutation exhibited positive cross-resistance between pydiflumetofen and this compound, while those with the FaSdhC1A64V mutation did not.[8] Furthermore, the FaSdhBH248Y mutation was associated with positive cross-resistance to all tested SDHIs.[8]
Troubleshooting Guides
Problem: My fungal isolates show resistance to a known SDHI. Will they also be resistant to this compound?
Solution: Not necessarily. The cross-resistance profile is mutation-specific.
-
Identify the resistance mutation: Sequence the SdhB, SdhC, and SdhD genes of your resistant isolates to identify the specific mutation(s).
-
Consult existing literature: Check for published data on cross-resistance patterns for the identified mutation with this compound.
-
Perform sensitivity assays: If no data is available, conduct in vitro sensitivity assays to determine the EC50 (Effective Concentration to inhibit 50% of growth) value of this compound for your isolates.
Problem: How do I test for this compound cross-resistance in my lab?
Solution: Conduct parallel fungicide sensitivity assays. This involves calculating the EC50 values for this compound and other SDHIs against a panel of fungal isolates with known Sdh gene mutations. A comparison of these values will reveal the cross-resistance profile.
Data Presentation
Table 1: Cross-Resistance of Botrytis cinerea SdhB Mutants to Boscalid and this compound
| SdhB Mutation | Resistance to Boscalid | Cross-Resistance to this compound |
| P225F | Yes | Yes[7] |
| N230I | Yes | Yes[7] |
| H272R | Yes | No (sensitive to this compound)[7] |
Table 2: Cross-Resistance of Fusarium asiaticum Mutants to Pydiflumetofen and this compound
| Sdh Mutation | Cross-Resistance between Pydiflumetofen and this compound |
| FaSdhC1A64V | No[8] |
| FaSdhC1R67K | Yes[8] |
| FaSdhBH248Y | Yes (with all tested SDHIs)[8] |
Experimental Protocols
Protocol 1: Determination of EC50 Values for Fungicide Sensitivity
-
Prepare fungal inoculum: Grow the fungal isolates on a suitable agar medium. Prepare a spore suspension or mycelial slurry and adjust the concentration.
-
Prepare fungicide stock solutions: Dissolve this compound and other SDHIs in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Create a dilution series: Prepare a series of dilutions of each fungicide in a liquid growth medium in a multi-well plate.
-
Inoculate plates: Add the fungal inoculum to each well. Include a positive control (no fungicide) and a negative control (no fungus).
-
Incubate: Incubate the plates under optimal growth conditions for the specific fungus.
-
Assess growth: Measure fungal growth (e.g., using a spectrophotometer for optical density or by visual assessment) after a defined incubation period.
-
Calculate EC50: Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value for each isolate and fungicide combination.
Protocol 2: Molecular Identification of SDH Gene Mutations
-
DNA Extraction: Extract genomic DNA from the fungal isolates using a commercial kit or a standard protocol.
-
PCR Amplification: Amplify the SdhB, SdhC, and SdhD genes using primers specific to the target fungus.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify any mutations.
Visualizations
Caption: Mode of action of this compound as an SDHI fungicide.
Caption: Logical workflow for determining cross-resistance.
Caption: Experimental workflow for cross-resistance analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Fungicide Resistance for Y12196
Disclaimer: Y12196 is a hypothetical fungicide. The information presented here is based on general principles of fungicide resistance management and is intended for illustrative purposes for a technical audience.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel Quinone outside Inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi, binding to the Qo site. This binding blocks electron transport, which in turn inhibits ATP synthesis and leads to fungal cell death. Due to its single-site mode of action, this compound is considered to have a high risk of resistance development.[1][2][3]
Q2: We are observing a sudden loss of efficacy with this compound in our fungal cultures. Could this be resistance?
A2: A sudden loss of efficacy, especially when this compound was previously effective under the same experimental conditions, is a strong indicator of resistance development.[4] Resistance to QoI fungicides often arises from single-gene mutations, which can lead to a rapid and significant decrease in sensitivity.[5][6] We recommend proceeding with resistance confirmation assays.
Q3: What are the common molecular mechanisms of resistance to QoI fungicides like this compound?
A3: The most prevalent mechanism of resistance to QoI fungicides is a target site modification.[1][7] Specifically, point mutations in the mitochondrial cytochrome b (cytb) gene can alter the Qo binding pocket, reducing the affinity of the fungicide to its target.[1] Other, less common mechanisms may include the overexpression of efflux pumps that actively remove the fungicide from the cell, or the duplication of the target gene.[1]
Q4: How can we manage and mitigate the development of resistance to this compound in our long-term experiments?
A4: To delay the onset of resistance, a multi-faceted approach is recommended:
-
Rotation and Alternation: Avoid the continuous use of this compound. If possible, alternate or use in combination with fungicides that have a different mode of action (i.e., a different FRAC code).[4][8][9]
-
Use Recommended Concentrations: Always use this compound at the manufacturer's recommended effective concentration. Using sublethal doses can accelerate the selection for resistant individuals.[4][8]
-
Integrated Management: Combine the use of this compound with non-chemical control methods where applicable.[8]
-
Monitoring: Regularly monitor the sensitivity of your fungal populations to this compound to detect any shifts in sensitivity early on.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Complete loss of this compound efficacy at standard concentrations. | High likelihood of a resistant fungal population, likely due to a target site mutation.[5][6] | 1. Confirm resistance using an in vitro sensitivity assay (see Protocol 1). 2. Sequence the cytb gene to identify potential resistance-conferring mutations (see Protocol 3). 3. Switch to a fungicide with a different mode of action.[10] |
| Gradual decrease in this compound efficacy over time. | Possible shift in the fungal population towards reduced sensitivity, which could be due to polygenic resistance or the accumulation of moderately resistant individuals.[5][11] | 1. Perform a dose-response experiment to determine the EC50 value of the current population and compare it to the baseline sensitivity of the original strain (see Protocol 1). 2. Consider increasing the concentration of this compound, but be aware this may increase selection pressure. 3. Implement a fungicide rotation strategy.[9] |
| High variability in experimental results with this compound. | This could be due to a mixed population of sensitive and resistant individuals, or inconsistencies in experimental setup. | 1. Isolate single spores or hyphal tips and test their individual sensitivity to this compound. 2. Review and standardize all experimental parameters, including inoculum preparation, media composition, and incubation conditions. |
Experimental Protocols
Protocol 1: In Vitro Sensitivity Assay using a Microtiter Plate Method
This protocol determines the half-maximal effective concentration (EC50) of this compound against a fungal isolate.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the liquid growth medium. A typical concentration range might be 0.01 to 100 µg/mL.
-
Include a positive control (medium with fungus, no fungicide) and a negative control (medium only). Also include a solvent control.
-
Add 100 µL of each fungicide dilution to the wells of the microtiter plate in triplicate.
-
Prepare a standardized fungal inoculum (e.g., a spore suspension at 1 x 10^4 spores/mL).
-
Add 100 µL of the fungal inoculum to each well (except the negative control).
-
Incubate the plates under optimal growth conditions for the fungus (e.g., 25°C for 48-72 hours).
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
Protocol 2: Spore Germination Assay
This assay is useful for assessing the inhibitory effect of this compound on the early stages of fungal development.[12]
Materials:
-
Microscope slides or multi-well plates
-
Fungal spore suspension
-
Water agar or a suitable germination medium
-
This compound dilutions
-
Microscope
Procedure:
-
Prepare a series of this compound dilutions in water or a germination buffer.
-
Mix a standardized spore suspension with each fungicide dilution.
-
Pipette a small volume (e.g., 20 µL) of each mixture onto a microscope slide or into the well of a plate.
-
Incubate in a humid chamber at an appropriate temperature for a set period (e.g., 6-24 hours).
-
Using a microscope, count the number of germinated and non-germinated spores (typically 100 spores per replicate). A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination inhibition for each concentration.
-
Determine the EC50 value as described in Protocol 1.
Protocol 3: Molecular Detection of Resistance Alleles in the cytb Gene
This protocol uses PCR and sequencing to identify known resistance-conferring mutations.
Materials:
-
DNA extraction kit
-
Fungal mycelium
-
PCR primers flanking the target region of the cytb gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from both a sensitive (wild-type) and the potentially resistant fungal isolate.
-
Amplify the target region of the cytb gene using PCR with designed primers.
-
Verify the PCR product size and purity using gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the obtained sequences from the sensitive and resistant isolates with a reference cytb sequence.
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes known to confer resistance to QoI fungicides.
Data Presentation
Table 1: Comparative EC50 Values of this compound against Sensitive and Resistant Strains of a Hypothetical Fungus
| Fungal Strain | Genotype (cytb) | EC50 (µg/mL) of this compound | Resistance Factor (RF) |
| Wild-Type (WT) | G143 | 0.05 | - |
| Resistant Strain 1 (RS1) | A143 | >100 | >2000 |
| Resistant Strain 2 (RS2) | G137R | 5.0 | 100 |
Resistance Factor (RF) = EC50 of resistant strain / EC50 of wild-type strain.
Visualizations
Caption: Mechanism of action of this compound and a common resistance pathway.
Caption: Experimental workflow for investigating suspected this compound resistance.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. uaex.uada.edu [uaex.uada.edu]
- 4. uaex.uada.edu [uaex.uada.edu]
- 5. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frac.info [frac.info]
- 7. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 9. Understanding and Managing Fungicide Resistance: FAQ’s and FRAC - Genesis Distribution [genesisdistribution.com]
- 10. How to Manage Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. researchgate.net [researchgate.net]
- 12. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the performance of Y12196
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Y12196, a novel succinate dehydrogenase inhibitor (SDHI). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected fungicidal activity | 1. Improper storage of this compound: Compound degradation due to incorrect temperature or exposure to light. 2. Incorrect solvent or incomplete dissolution: this compound may not be fully solubilized, leading to a lower effective concentration. 3. Suboptimal pH of the experimental medium: The pH of the growth medium can affect the stability and activity of the fungicide.[1] 4. High variability in fungal inoculum: Inconsistent spore or mycelial plug age, concentration, or physiological state.[2] | 1. Storage: Store solid this compound at -20°C for up to 3 years and solutions at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles. 2. Dissolution: Ensure complete dissolution in an appropriate solvent like DMSO before preparing the final dilutions in your experimental medium.[4] Include a solvent-only control to rule out any inhibitory effects of the solvent.[2] 3. pH Optimization: Maintain a consistent and optimal pH for your fungal species throughout the experiment. Most fungicides are more stable in a slightly acidic to neutral pH range (4-7).[1] 4. Inoculum Standardization: Use a standardized protocol for preparing your fungal inoculum to ensure consistency across experiments.[2] |
| High variability in EC50 values | 1. Inconsistent incubation conditions: Fluctuations in temperature, light, or humidity can impact fungal growth rates.[2] 2. Inconsistent plate reading and measurement: Lack of a standardized method for assessing fungal growth.[2] 3. Media composition variability: Variations in the nutrient composition of the growth media can affect both fungal growth and fungicide stability.[2] | 1. Incubation: Ensure all experiments are conducted under consistent and controlled environmental conditions. 2. Measurement: Use a standardized method for measuring fungal growth (e.g., colony diameter, optical density) at consistent time points.[2] 3. Media Preparation: Prepare growth media from the same batch of reagents to minimize variability. |
| Suspected resistance in fungal isolates | 1. Target-site mutations: Point mutations in the SdhB, SdhC, or SdhD genes can reduce the binding affinity of this compound.[5] 2. Overexpression of efflux pumps: Increased expression of transporters like ATP-binding cassette (ABC) transporters can actively remove the fungicide from the cell. | 1. Molecular Analysis: Sequence the SdhB, SdhC, and SdhD genes of the suspected resistant isolates to identify known or novel mutations. 2. Gene Expression Analysis: Use techniques like qRT-PCR to investigate the expression levels of genes encoding efflux pumps. 3. Cross-Resistance Testing: Determine the sensitivity of the isolates to other SDHI fungicides to assess cross-resistance patterns.[6] |
| No PCR product or weak amplification of Sdh genes | 1. Suboptimal primer design: Primers may not be specific or efficient for your fungal species. 2. Poor DNA quality: Presence of PCR inhibitors in the extracted fungal DNA. 3. Incorrect PCR conditions: Non-optimal annealing temperature or extension time. | 1. Primer Validation: Verify primer sequences against published data or design new primers based on conserved regions of the Sdh genes. 2. DNA Purification: Use a robust DNA extraction and purification method to remove potential PCR inhibitors. 3. PCR Optimization: Optimize the PCR cycling parameters, particularly the annealing temperature, using a gradient PCR if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It targets and inhibits the activity of the mitochondrial complex II (succinate dehydrogenase), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking this enzyme, this compound disrupts fungal respiration, leading to cellular energy depletion and ultimately, fungal cell death.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be kept at -20°C for up to three years. Stock solutions should be stored at -80°C and are generally stable for up to one year. Shorter-term storage of solutions at -20°C is possible for up to one month. It is advisable to avoid repeated freeze-thaw cycles.[3]
Q3: In which solvents can this compound be dissolved?
A3: this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves initial dissolution in DMSO, followed by dilution with co-solvents such as PEG300 and Tween 80 in an aqueous solution.[4]
Q4: What are the primary mechanisms of resistance to this compound and other SDHI fungicides?
A4: The primary mechanism of resistance to SDHIs is target-site modification due to point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, specifically SdhB, SdhC, and SdhD.[5] These mutations can alter the amino acid sequence of the protein, thereby reducing the binding affinity of the fungicide. A less common mechanism is the overexpression of efflux pumps that actively transport the fungicide out of the fungal cell.
Q5: Is this compound effective against fungal strains that are resistant to other SDHI fungicides?
A5: Cross-resistance among SDHI fungicides is complex and depends on the specific mutation in the succinate dehydrogenase enzyme. Some mutations may confer resistance to a broad range of SDHIs, while others may lead to resistance to some but not all compounds in this class. For example, some boscalid-resistant isolates of Botrytis cinerea with the H272R mutation in SdhB were found to be sensitive to this compound.[7] Therefore, it is crucial to determine the specific resistance profile of your fungal isolates.
Quantitative Data
Table 1: In Vitro Efficacy of this compound and a Comparative SDHI Fungicide against Botrytis cinerea
| Fungicide | Isolate Type | Mutation in SdhB | Mean EC50 (mg/L) | EC50 Range (mg/L) |
| This compound | Mixed Population | Various/Wild Type | 5.582 | 0.284 - 20.147 |
| Boscalid | Mixed Population | Various/Wild Type | 13.452 | 0.097 - 54.162 |
Data sourced from a study on 84 isolates of Botrytis cinerea collected in 2019.[8]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is designed to determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) of this compound against a target fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri plates (90 mm)
-
Actively growing culture of the target fungus on PDA
-
Sterile cork borer (5 mm diameter)
-
Sterile distilled water
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Fungicide-Amended Media Preparation: a. Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath. b. Prepare a series of dilutions of the this compound stock solution in sterile distilled water. c. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). d. Ensure the final DMSO concentration is consistent across all plates, including the control (0 µg/mL fungicide), and does not exceed a level that inhibits fungal growth (typically <1% v/v). e. Pour the amended PDA into sterile petri plates and allow them to solidify.
-
Inoculation: a. Using a sterile cork borer, take 5 mm mycelial plugs from the margin of an actively growing fungal culture. b. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the target fungus (e.g., 25°C) in the dark.
-
Data Collection: a. Measure the colony diameter of the fungal growth in two perpendicular directions when the fungal growth in the control plates has reached approximately 70-80% of the plate diameter. b. Calculate the average diameter for each replicate.
-
Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula: % Inhibition = [ (Average diameter of control - Average diameter of treatment) / Average diameter of control ] * 100 b. Plot the percentage of inhibition against the log-transformed fungicide concentrations. c. Use a suitable statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.
Succinate Dehydrogenase (SDH) Activity Assay with Inhibitor
This protocol measures the activity of SDH in the presence of an inhibitor like this compound using a spectrophotometric method.
Materials:
-
Mitochondrial extract from the target fungus
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a series of dilutions of this compound in the assay buffer. b. Prepare working solutions of succinate, DCPIP, and PMS in the assay buffer.
-
Assay Setup: a. In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Mitochondrial extract
-
This compound dilution (or buffer for the control) b. Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement: a. To initiate the reaction, add the succinate and DCPIP/PMS solutions to each well. b. Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (ΔAbsorbance/minute) for each concentration of this compound and the control. b. Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the log-transformed this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
References
Technical Support Center: Investigating Resistance to Y12196
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying mutations that confer resistance to Y12196, a novel succinate dehydrogenase inhibitor (SDHI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel succinate dehydrogenase inhibitor (SDHI).[1][2] It functions by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex, also known as Complex II, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production.
Q2: We are observing a loss of efficacy with this compound in our fungal cultures. What are the known mechanisms of resistance?
A2: Resistance to SDHIs like this compound is primarily caused by mutations in the genes encoding the subunits of the SDH enzyme.[3] Specific point mutations in the SdhB, SdhC, or SdhD subunits can alter the drug's binding site, reducing its inhibitory effect.[3][4]
Q3: Are there specific mutations known to confer resistance to this compound?
A3: Yes, studies in fungal pathogens like Botrytis cinerea have identified specific mutations. For instance, mutations leading to amino acid substitutions P225F and N230I in the SdhB subunit have been shown to cause resistance to this compound.[5] It is important to note that some mutations conferring resistance to other SDHIs, like boscalid, may not confer resistance to this compound. For example, isolates with the H272R mutation in SdhB can be resistant to boscalid but remain sensitive to this compound.[5]
Q4: Can resistance to other SDHIs indicate potential resistance to this compound?
A4: There can be cross-resistance between different SDHIs, but it is not always the case. The pattern of cross-resistance depends on the specific mutation in the SDH subunits.[4][5] For example, B. cinerea isolates with P225F and N230I mutations in SdhB show cross-resistance between boscalid and this compound.[5] However, the H272R mutation in the same protein confers resistance to boscalid but not to this compound.[5] Therefore, the sensitivity to this compound should be empirically determined even if resistance to another SDHI is known.
Troubleshooting Guides
Problem: My previously sensitive fungal strain or cell line is now showing reduced sensitivity to this compound in our viability assays.
This is a common indication of acquired resistance. The following steps will guide you through the process of confirming and characterizing this resistance.
Step 1: Confirm and Quantify the Resistance Level
Question: How can I be certain that my culture has developed resistance and quantify the change in sensitivity?
Answer: The first step is to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound for your potentially resistant culture and compare it to the parental, sensitive strain. A significant increase in the EC50/IC50 value confirms resistance.
Quantitative Data Summary
The following table summarizes reported EC50 values for this compound and the related SDHI boscalid against various isolates of B. cinerea, showcasing the impact of specific mutations.
| Fungal Isolate/Strain | Target Gene | Mutation | This compound EC50 (mg/L) | Boscalid EC50 (mg/L) | Resistance Profile |
| Sensitive Isolates | SdhB | Wild-Type | 0.284 - 1.0 | 0.097 - 1.0 | Sensitive |
| Boscalid-Resistant | SdhB | H272R | Sensitive | > 50 | Resistant to Boscalid, Sensitive to this compound[5] |
| Cross-Resistant | SdhB | P225F | > 20 | > 50 | Resistant to both[5] |
| Cross-Resistant | SdhB | N230I | > 20 | > 50 | Resistant to both[5] |
EC50 values are approximate ranges based on published data for illustrative purposes.[5]
Step 2: Investigate the Genetic Basis of Resistance
Question: Now that I've confirmed resistance, how do I identify the underlying genetic mutation?
Answer: The most common cause of resistance to SDHIs is mutations in the genes encoding the SDH subunits (SdhB, SdhC, SdhD). The recommended approach is to sequence these genes in both your sensitive (parental) and resistant strains.
Experimental Workflow for Resistance Identification
Caption: Workflow for identifying this compound resistance mutations.
Step 3: Troubleshooting Common Experimental Issues
Question: My sequencing results for the SDH genes did not reveal any mutations, but my culture is clearly resistant. What are other possible mechanisms?
Answer: While target-site mutations are the most common mechanism, other possibilities exist:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) or other multidrug resistance (MDR) transporters can pump this compound out of the cell. This can be investigated using qPCR to measure the expression levels of known transporter genes or by using efflux pump inhibitors in your viability assays.
-
Target Gene Overexpression: Increased expression of the SDH genes could lead to higher levels of the target enzyme, requiring more inhibitor to achieve the same effect. This can also be assessed using qPCR.
-
Metabolic Bypass Pathways: Cells may activate alternative metabolic pathways to compensate for the inhibition of the SDH complex. Investigating this often requires more advanced techniques like metabolomics or transcriptomics (RNA-seq).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound resistance.
Detailed Experimental Protocols
Protocol 1: Determination of EC50/IC50 Values
-
Culture Preparation: Grow your sensitive and suspected resistant strains in appropriate liquid media to the desired growth phase (e.g., mid-log phase).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the compound in the culture medium to create a range of concentrations (e.g., 8-12 concentrations, including a solvent-only control).
-
Cell Seeding: Plate your cells or fungal spores at a predetermined density in a multi-well plate (e.g., 96-well plate).
-
Treatment: Add the serially diluted this compound to the wells. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the plates under standard growth conditions for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, XTT, resazurin-based assays, or optical density for microbial cultures).
-
Data Analysis: Normalize the viability data to the solvent-only control. Plot the normalized response against the log of the drug concentration and fit the data to a four-parameter logistic curve to calculate the EC50/IC50 value.
Protocol 2: PCR Amplification and Sequencing of SDH Genes
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the sensitive parental strain and the resistant strain using a suitable commercial kit or standard protocol.
-
Primer Design: Design PCR primers that flank the coding regions of the SdhB, SdhC, and SdhD genes. Use the known genome sequence of your organism of interest. Ensure primers are specific and have appropriate melting temperatures.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify each SDH gene from the genomic DNA of both strains. Include appropriate controls (negative control with no template DNA).
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single product of the correct size.
-
PCR Product Purification: Purify the PCR products from the agarose gel or directly from the PCR reaction using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products and corresponding primers for Sanger sequencing. Ensure you sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Use sequence analysis software (e.g., SnapGene, Geneious, or online tools like Clustal Omega) to align the sequences from the resistant strain against the sensitive (wild-type) strain. Identify any nucleotide differences that result in amino acid changes.
Signaling Pathway Visualization
This compound targets a central hub of cellular metabolism. The diagram below illustrates the position of the Succinate Dehydrogenase (SDH) complex in the mitochondrial electron transport chain and the TCA cycle.
Caption: this compound targets the SdhB subunit of the SDH complex.
References
Technical Support Center: Mitigating Y12196 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to the novel Kinase X inhibitor, Y12196, in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
The most common mechanism of acquired resistance to this compound is the emergence of a specific point mutation in the ATP-binding pocket of Kinase X. This mutation, T508I, is known as a "gatekeeper" mutation.[1][2][3] The substitution of the smaller threonine (T) residue with a bulkier isoleucine (I) residue sterically hinders the binding of this compound, reducing its efficacy.[4] While the mutant kinase often retains its enzymatic activity, the inhibitor can no longer bind effectively.[4]
Q2: How can I confirm this compound resistance in my cancer cell lines?
Resistance can be confirmed through a combination of functional and molecular assays:
-
Functional Assay: A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line. This can be determined using a cell viability assay.
-
Molecular Assay: Western blotting can show a lack of inhibition of downstream signaling targets (e.g., persistent phosphorylation of p-ERK) in the presence of this compound.
-
Genetic Confirmation: Sanger or next-generation sequencing of the Kinase X gene from the resistant cells is required to definitively identify the T508I mutation.
Q3: My cells show reduced sensitivity to this compound. What are the recommended next steps?
If you observe a rightward shift in the dose-response curve for this compound, follow this workflow:
-
Confirm the IC50 shift by repeating the cell viability assay.
-
Assess Target Engagement using Western blot to check if this compound still inhibits the phosphorylation of Kinase X's direct downstream targets at the expected concentrations.
-
Sequence the Kinase X Gene to check for the T508I gatekeeper mutation.
-
Test Alternative Inhibitors if the T508I mutation is confirmed. The next-generation inhibitor Y20000 is designed to be effective against this mutation.
-
Explore Combination Therapies if no on-target mutation is found, as resistance may be driven by the activation of bypass signaling pathways.[5][6]
Troubleshooting Guides
Problem 1: My Western blot shows incomplete inhibition of downstream p-ERK, even at high concentrations of this compound in a previously sensitive cell line.
-
Possible Cause 1: Emergence of Resistance. The cell population may have developed the T508I gatekeeper mutation, preventing this compound from inhibiting Kinase X.
-
Solution: Perform a cell viability assay to quantify the change in IC50. Sequence the Kinase X gene to confirm the T508I mutation. Switch to the next-generation inhibitor, Y20000.
-
-
Possible Cause 2: Bypass Pathway Activation. Cells may have activated a parallel signaling pathway that also leads to ERK phosphorylation, bypassing the need for Kinase X.[6]
-
Solution: Investigate alternative pathways using phospho-RTK arrays or RNA-seq. Consider a combination therapy approach, for example, by combining this compound with a MEK inhibitor ("Compound Z") to block the signaling node downstream of potential bypass routes.
-
-
Possible Cause 3: Experimental Artifact. Issues with the inhibitor or the Western blot protocol.
Problem 2: The IC50 value of this compound in my sensitive (wild-type Kinase X) cell line is higher than expected.
-
Possible Cause 1: Cell Seeding Density. The number of cells plated can significantly affect apparent IC50 values.[11]
-
Solution: Optimize cell seeding density. Ensure cells are in the logarithmic growth phase and do not become over-confluent by the end of the assay.
-
-
Possible Cause 2: Drug Incubation Time. The duration of drug exposure may be insufficient to observe the full cytotoxic or cytostatic effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
-
Possible Cause 3: Reagent Quality. The this compound compound may have degraded, or the viability assay reagent (e.g., resazurin, MTT) may be expired.
-
Solution: Use a freshly prepared aliquot of this compound. Confirm the activity of the viability reagent with a positive control.
-
Data & Comparative Analysis
The following tables summarize hypothetical IC50 data for this compound and the next-generation inhibitor Y20000 against cell lines with wild-type (WT) and T508I mutant Kinase X.
Table 1: IC50 Values of Kinase X Inhibitors
| Cell Line | Kinase X Genotype | This compound IC50 (nM) | Y20000 IC50 (nM) | Resistance Fold-Change (this compound) |
|---|---|---|---|---|
| CancerCell-WT | Wild-Type | 15 | 25 | - |
| CancerCell-RES | T508I Mutant | 850 | 30 | 56.7x |
Data shows that the T508I mutation confers significant resistance to this compound, while the Y20000 inhibitor remains potent against both WT and mutant cells.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (Resazurin-Based)
This protocol is used to measure cell viability and determine the IC50 of an inhibitor.[12]
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of this compound (or other inhibitors) in culture medium.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Incubate for 72 hours under standard culture conditions.
-
-
Resazurin Addition & Measurement:
-
Add 20 µL of resazurin stock solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (media + resazurin only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Use a non-linear regression model (log[inhibitor] vs. response) in graphing software to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-Kinase X Pathway Activity
This protocol assesses the phosphorylation status of downstream targets to confirm inhibitor activity.[8][10]
-
Sample Preparation:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis & Transfer:
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[9] Avoid using milk as a blocking agent as it contains phosphoproteins.[7][8]
-
Incubate the membrane with a primary antibody against the phospho-target (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
Visualizations
Signaling Pathway and Resistance Mechanism
Caption: Mechanism of this compound action and T508I gatekeeper resistance.
Experimental Workflow for Resistance Investigation
Caption: Workflow for identifying and addressing this compound resistance.
Logical Decision Tree for Troubleshooting
Caption: Decision tree for troubleshooting the cause of this compound resistance.
References
- 1. Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Y12196 Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Y12196 for research purposes. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel succinate dehydrogenase inhibitor (SDHI).[1][2] Its primary mechanism of action is the inhibition of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[1][2] This disruption of the electron flow from succinate to coenzyme Q ultimately inhibits fungal respiration.
Q2: What is the known solubility of this compound in aqueous solutions?
This compound has very low solubility in water. A patent document specifies its solubility as 5.33 mg/L at 20°C. This inherent low aqueous solubility necessitates the use of organic solvents or specialized formulation techniques for most research applications.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 1 year.[1]
Q4: Is this compound cytotoxic?
As with any research compound, appropriate safety precautions should be taken. The cytotoxicity of this compound in your specific cell line or model system should be determined empirically. It is also important to consider the potential toxicity of the solvents used to dissolve this compound. For instance, DMSO can exhibit toxicity at higher concentrations.[3]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and handling this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in my chosen solvent. | The concentration exceeds the solubility limit of the solvent. | - Refer to the Solubility Data table below for guidance on appropriate solvents.- Try preparing a lower concentration stock solution.- Use gentle heating (e.g., 37°C water bath) and vortexing to aid dissolution.- Sonication can also be used to break up particles and enhance solubility. |
| The compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the temperature has decreased. | - Ensure the solution is not cooled too quickly after heating.- Store stock solutions at the recommended temperature (-80°C) to maintain stability.[1]- Consider using a co-solvent system to improve stability. |
| I need to prepare an aqueous working solution from my organic stock, but the compound precipitates. | This compound is poorly soluble in aqueous buffers. | - Minimize the percentage of the organic solvent in the final aqueous solution (typically ≤0.5% DMSO is well-tolerated by many cell lines).- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.- Consider using a formulation with surfactants like Tween 80 or solubilizing agents like PEG300 to maintain solubility in aqueous media.[1] |
| I am observing unexpected biological effects or toxicity in my experiment. | The solvent itself may be causing the observed effects. | - Always run a vehicle control (the solvent(s) without this compound) in your experiments to account for any solvent-induced effects.- Use the lowest possible concentration of the organic solvent in your final working solution. |
Quantitative Data and Experimental Protocols
Solubility Data
| Solvent | Reported Solubility | Notes |
| Water (20°C) | 5.33 mg/L | Very low solubility. |
| Dimethyl Sulfoxide (DMSO) | A stock solution of 40 mg/mL has been successfully prepared.[1] | A common solvent for preparing high-concentration stock solutions of poorly soluble compounds. |
| Ethanol | Data not available. | Often used as a co-solvent. Empirical testing is required to determine solubility. |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
If solids persist, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
Experimental Protocol: Preparation of an In Vivo Formulation
The following is an example of a formulation suitable for in vivo studies, adapted from a supplier's recommendation.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Begin with the required volume of the this compound stock solution in DMSO.
-
Add PEG300 (e.g., to a final concentration of 30%). Mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%). Mix well.
-
Add sterile saline or PBS to reach the final desired volume. Mix until a clear and homogenous solution is obtained.
Visual Diagrams
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound as a succinate dehydrogenase inhibitor within the mitochondrial electron transport chain.
Caption: Mechanism of this compound as a succinate dehydrogenase (SDH) inhibitor.
Experimental Workflow for Improving this compound Solubility
This diagram outlines a logical workflow for researchers to follow when developing a suitable solvent system for this compound.
References
Validation & Comparative
A Comparative Analysis of Y12196 and Boscalid Efficacy Against Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of Y12196 and boscalid against Botrytis cinerea, the causative agent of gray mold disease. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in understanding the performance and mechanisms of these two succinate dehydrogenase inhibitor (SDHI) fungicides.
Introduction to Botrytis cinerea and SDHI Fungicides
Botrytis cinerea is a highly adaptable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1] Due to its genetic variability, it has a high risk of developing resistance to fungicides.[1] Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II of the mitochondrial respiratory chain, inhibiting fungal respiration and subsequent growth.[2][3] Boscalid has been a widely used SDHI for the control of gray mold.[2][4] However, resistance to boscalid has emerged in B. cinerea populations, primarily due to mutations in the succinate dehydrogenase (Sdh) enzyme, particularly in the SdhB subunit.[2][5] This has necessitated the development of new SDHI fungicides, such as this compound, to manage resistant strains.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and boscalid against various isolates of Botrytis cinerea, including both sensitive and resistant strains. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the mycelial growth.
Table 1: EC50 Values (mg/L) of this compound and Boscalid against B. cinerea Isolates Collected in 2019 [1]
| Isolate Genotype (SdhB mutation) | Number of Isolates | This compound EC50 Range (mg/L) | Boscalid EC50 Range (mg/L) |
| Wild Type | Not specified | 0.284 - 20.147 | 0.097 - 54.162 |
| P225F | 4 | Cross-resistance observed | Cross-resistance observed |
| N230I | 21 | Cross-resistance observed | Cross-resistance observed |
| H272R | 54 | Sensitive | Resistant |
Table 2: Mean EC50 Values (mg/L) of this compound and Boscalid against a Collection of 84 B. cinerea Isolates from 2019 [6]
| Fungicide | Mean EC50 (mg/L) | Standard Error (SE) |
| This compound | 5.582 | 0.478 |
| Boscalid | 13.452 | 1.297 |
A study on 84 isolates of B. cinerea collected in 2019 found that the EC50 values for boscalid ranged from 0.097 to 54.162 mg/L, while the EC50 values for this compound ranged from 0.284 to 20.147 mg/L.[1] Notably, isolates with the H272R mutation in the SdhB subunit, which confers resistance to boscalid, were found to be more sensitive to this compound.[1] Conversely, isolates carrying the P225F and N230I mutations in the SdhB subunit showed cross-resistance to both boscalid and this compound.[1]
Experimental Protocols
The following methodologies are based on standard procedures for testing the sensitivity of Botrytis cinerea to fungicides.
Mycelial Growth Inhibition Assay
This assay is used to determine the EC50 value of a fungicide by measuring the inhibition of the vegetative growth of the fungus.
-
Fungal Isolates and Culture Preparation: Single-spore isolates of B. cinerea are cultured on potato dextrose agar (PDA) at 20-25°C for 5-7 days.[7]
-
Fungicide Stock Solutions: Stock solutions of this compound and boscalid are prepared by dissolving the technical grade active ingredient in dimethyl sulfoxide (DMSO).[8]
-
Amended Media Preparation: The fungicide stock solutions are serially diluted and added to molten Yeast Bacto Acetate (YBA) medium (10 g yeast extract, 10 g peptone, 20 g sodium acetate, 15 g agar in 1 L distilled water) to achieve the desired final concentrations.[9][10] The final concentration of DMSO should not exceed 1% (v/v) in the medium. A control medium with only DMSO is also prepared.
-
Inoculation: A 5 mm mycelial plug, taken from the edge of an actively growing B. cinerea culture, is placed in the center of each fungicide-amended and control plate.[7]
-
Incubation: The plates are incubated in the dark at 20-25°C.[7]
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).[7] The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis of the log-transformed fungicide concentrations versus the probit of the inhibition percentages.[11]
Spore Germination Inhibition Assay
This assay evaluates the effect of the fungicides on the germination of B. cinerea conidia.
-
Spore Suspension Preparation: Conidia are harvested from 10-14 day old cultures by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80). The suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted using a hemocytometer.[7]
-
Treatment Preparation: The spore suspension is mixed with various concentrations of the fungicides in a 96-well microtiter plate.[7][8]
-
Incubation: The plates are incubated in a humid chamber at 20-25°C for 6-8 hours.[7]
-
Microscopic Examination: A sample from each well is observed under a microscope, and the percentage of germinated spores is determined. A spore is considered germinated if the germ tube length is at least twice the length of the spore.[7]
-
Data Analysis: The percentage of spore germination inhibition is calculated, and the EC50 value is determined.
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of SDHI fungicides and the molecular basis of resistance in Botrytis cinerea.
Caption: Mechanism of SDHI action and resistance in B. cinerea.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for determining the in vitro efficacy of fungicides against Botrytis cinerea.
Caption: Workflow for mycelial growth inhibition assay.
Molecular Docking Insights
Molecular docking studies have provided a theoretical explanation for the differential efficacy of this compound and boscalid against the H272R mutant of B. cinerea.
Caption: Differential binding of this compound and boscalid to BcSDH.
In the wild-type B. cinerea succinate dehydrogenase (BcSDH), both this compound and boscalid can effectively bind to the enzyme.[12] However, the H272R mutation alters the binding site.[12] Molecular docking simulations suggest that while the binding of boscalid is disrupted in the H272R mutant, this compound can still form hydrogen bonds and π-π interactions, explaining its retained efficacy against this resistant strain.[12]
Conclusion
The emergence of boscalid-resistant strains of Botrytis cinerea, particularly those with the H272R mutation in the SdhB subunit, poses a significant challenge to gray mold disease management. The experimental data indicates that this compound demonstrates superior efficacy against these boscalid-resistant isolates. This is attributed to its ability to effectively bind to the mutated SdhB-H272R enzyme, a property not shared by boscalid. However, it is crucial to note the observed cross-resistance with both fungicides in isolates carrying the P225F and N230I mutations. These findings underscore the importance of continued monitoring of fungicide resistance in B. cinerea populations and the strategic use of fungicides with different modes of action to ensure sustainable disease control. This compound represents a valuable tool for managing gray mold, especially in regions where boscalid resistance is prevalent.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. researchgate.net [researchgate.net]
- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. frac.info [frac.info]
- 9. Transcriptomic and functional analyses on a Botrytis cinerea multidrug‐resistant (MDR) strain provides new insights into the potential molecular mechanisms of MDR and fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Sensitivity of Botrytis cinerea to fenpyrazamine in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with succinate dehydrogenase inhibitor this compound protects strawberries from boscalid-resistant Botrytis cinerea with the H272R mutation in SDH B [agris.fao.org]
A Comparative Analysis of Y12196 and Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase inhibitor (SDHI) fungicides are a crucial class of antifungals that target the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi.[1] By inhibiting this enzyme, SDHIs disrupt cellular respiration and energy production, ultimately leading to fungal cell death.[2] This guide provides a comparative overview of the novel SDHI fungicide Y12196 against other established SDHI fungicides, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Performance Comparison of SDHI Fungicides
The following tables summarize the available quantitative data on the efficacy of this compound and other prominent SDHI fungicides against various fungal pathogens. It is important to note that direct comparative studies for this compound against many of the newer SDHIs are limited in the public domain. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Efficacy (EC50 in mg/L) of SDHI Fungicides against Botrytis cinerea
| Fungicide | Chemical Group | EC50 Range (mg/L) | Mean EC50 (mg/L) | Resistant Strains & Mutations | Reference |
| This compound | Not specified | 0.284 - 20.147 | 5.582 | Effective against H272R boscalid-resistant strains | [3] |
| Boscalid | Pyridine-carboxamide | 0.097 - 54.162 | 13.452 | Resistance associated with H272R/Y, N230I, P225F mutations | [3][4] |
| Fluxapyroxad | Pyrazole-carboxamide | <0.01 - 51.3 | 0.18 (sensitive) | Resistance associated with N230I and P225F mutations | [4][5] |
| Fluopyram | Pyridinyl-ethyl-benzamide | 0.01 - >100 | 0.05 - 1.98 | Effective against some boscalid-resistant strains (H272R/Y) | [4][6] |
| Isofetamid | Phenyl-oxo-ethyl thiophene amide | 0.001 - 0.33 (baseline) | 0.16 | Effective against H272Y/R boscalid-resistant strains | [1][7] |
| Benzovindiflupyr | Pyrazole-carboxamide | Not widely reported for B. cinerea | - | - |
Note: EC50 values can vary significantly based on the specific isolates tested and the experimental conditions. The data above is intended for comparative purposes.
Mode of Action and Chemical Diversity
SDHI fungicides, while sharing a common target, belong to various chemical groups.[8] This structural diversity can influence their spectrum of activity, potency, and cross-resistance patterns.[9]
The specific chemical group of this compound is not detailed in the reviewed literature. This diversity is a key factor in resistance management, as mutations in the target SDH enzyme can confer resistance to some SDHIs but not others.[1] For instance, this compound has demonstrated efficacy against Botrytis cinerea isolates with the H272R mutation, which confers resistance to boscalid.[3]
Signaling Pathway and Mechanism of Action
SDHI fungicides act on Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Qp-site) of the succinate dehydrogenase enzyme, they block the transfer of electrons from succinate to ubiquinone. This inhibition halts the tricarboxylic acid (TCA) cycle and prevents the production of ATP, the cell's primary energy currency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SDHI fungicides.
In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)
This protocol is adapted from the methodology used to evaluate this compound and boscalid against Botrytis cinerea.[3]
Objective: To determine the 50% effective concentration (EC50) of a fungicide that inhibits the mycelial growth of a target fungus.
Materials:
-
Fungal isolates
-
Potato Dextrose Agar (PDA) medium
-
Technical grade fungicide
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Fungicide-amended media preparation: Prepare a stock solution of the fungicide in DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve a series of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 mg/L). Pour the amended media into petri dishes. A control plate with DMSO but no fungicide should also be prepared.
-
Inoculation: From the margin of a 3-day-old fungal colony growing on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at 20°C in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at specified time points (e.g., 48 and 72 hours) until the fungal growth in the control plate almost covers the entire plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.
Detached Leaf/Fruit Assay
This assay evaluates the protective and curative efficacy of a fungicide on host tissue. The following protocol is a generalized version based on methods used for this compound on strawberry leaves and fruits.[3]
Objective: To assess the efficacy of a fungicide in preventing or treating fungal infection on detached plant parts.
Materials:
-
Healthy, young, and fully expanded leaves or ripe, unwounded fruits
-
Fungal spore suspension (e.g., 10^5 spores/mL)
-
Fungicide solution at desired concentrations
-
Sterile water
-
Moist chambers (e.g., petri dishes with moist filter paper)
-
Incubator
Procedure:
-
Surface sterilization: Gently wash the leaves or fruits with sterile water and air-dry them in a laminar flow hood.
-
Fungicide Application:
-
Protective assay: Spray the leaves or fruits with the fungicide solution until runoff and allow them to air dry. After a set period (e.g., 24 hours), inoculate with the fungal spore suspension.
-
Curative assay: First, inoculate the plant material with the fungal spore suspension. After a specified incubation period (e.g., 24 hours), apply the fungicide solution.
-
-
Inoculation: Place a small drop (e.g., 10 µL) of the fungal spore suspension onto the surface of the leaf or a small wound on the fruit.
-
Incubation: Place the inoculated plant material in a moist chamber and incubate at a suitable temperature (e.g., 20°C) with a photoperiod (e.g., 12h light/12h dark).
-
Data Collection: Measure the lesion diameter at regular intervals (e.g., daily for 3-5 days).
-
Analysis: Calculate the disease control efficacy as a percentage reduction in lesion size compared to the untreated control.
Experimental Workflow
The evaluation of a new fungicide like this compound typically follows a structured workflow, from initial in vitro screening to in vivo and field trials.
Conclusion
This compound is a promising new SDHI fungicide that has demonstrated significant efficacy against Botrytis cinerea, including strains resistant to the widely used SDHI, boscalid.[3] Its performance against a broader range of SDHI fungicides requires further investigation through direct comparative studies. The diverse chemical structures within the SDHI class offer opportunities for resistance management by utilizing fungicides with different cross-resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel and existing SDHI fungicides, which is essential for the development of effective and sustainable disease management strategies in agriculture.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Effect of isofetamid on SDHI-resistant isolates of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Advantageous properties of a new fungicide, isofetamid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resistance.nzpps.org [resistance.nzpps.org]
- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Comparative Efficacy of Y12196 on Boscalid-Resistant Botrytis cinerea (H272R Mutant)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel succinate dehydrogenase inhibitor (SDHI), Y12196, and the conventional fungicide, boscalid, against Botrytis cinerea, the causative agent of gray mold. The focus is on the H272R mutant, a strain known for its significant resistance to boscalid. Experimental data demonstrates that this compound maintains high efficacy against this resistant mutant, offering a promising alternative for disease management.
Quantitative Performance Analysis
The efficacy of a fungicide is commonly determined by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of fungal mycelial growth. Studies on B. cinerea isolates have shown a clear difference in performance between this compound and boscalid, particularly against strains with the SdhB-H272R mutation.
While some mutations in the succinate dehydrogenase (SDH) subunit B, such as P225F and N230I, confer cross-resistance to both boscalid and this compound, the prevalent H272R mutation does not.[1][2] Isolates of B. cinerea carrying the H272R point mutation were found to be resistant to boscalid but remained sensitive to this compound.[1][2][3]
The table below summarizes the range of EC50 values observed in a study of 84 B. cinerea isolates, highlighting the broader efficacy of this compound compared to boscalid across a diverse population that includes resistant strains.
| Fungicide | EC50 Range (mg/L) | Average EC50 (mg/L) | Efficacy Against H272R Mutant |
| This compound | 0.284 – 20.147[1][2] | 5.582[4] | Effective [1][2] |
| Boscalid | 0.097 – 54.162[1][2] | 13.452[4] | Ineffective [1][2] |
Mechanism of Action and Resistance
Both this compound and boscalid are SDHI fungicides, which function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, thereby blocking ATP production and halting fungal growth.[1][5][6]
The H272R mutation in the SdhB subunit of the SDH enzyme is a key mechanism for boscalid resistance.[1][7][8] This single amino acid substitution (Histidine → Arginine) alters the fungicide's binding site. Molecular docking simulations reveal that this change prevents the formation of essential hydrogen bonds and π-π interactions between boscalid and the enzyme, rendering the fungicide ineffective.[2][9]
Conversely, this compound demonstrates a different binding mode. It is still able to form stable hydrogen bonds and π-π interactions with the mutated SDH enzyme (BcSDHB-H272R), thus maintaining its inhibitory activity.[2][9] This structural advantage allows this compound to effectively control boscalid-resistant H272R strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with succinate dehydrogenase inhibitor this compound protects strawberries from boscalid-resistant Botrytis cinerea with the H272R mutation in SDH B [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sineria.com [sineria.com]
- 6. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 7. real.mtak.hu [real.mtak.hu]
- 8. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Cross-Resistance Profile of Y12196
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel succinate dehydrogenase inhibitor (SDHI) fungicide, Y12196, with commercial fungicides, focusing on its cross-resistance profile. The data presented is compiled from recent studies to offer an objective analysis of this compound's performance against fungicide-resistant fungal strains.
Executive Summary
This compound is a novel succinate dehydrogenase inhibitor (SDHI) that has demonstrated significant fungicidal activity, particularly against gray mold caused by Botrytis cinerea. Its cross-resistance profile with other SDHI fungicides, such as boscalid, is complex and dependent on the specific genetic mutations present in the target enzyme, succinate dehydrogenase (SDH). Notably, this compound has shown efficacy against certain boscalid-resistant strains of B. cinerea, suggesting it as a potential tool in fungicide resistance management programs. While specific experimental data on the cross-resistance of this compound with non-SDHI fungicides is limited, the general principle of fungicide resistance suggests a low risk of cross-resistance with compounds that have different modes of action.
Cross-Resistance with SDHI Fungicides
Studies have primarily focused on the cross-resistance between this compound and the widely used commercial SDHI fungicide, boscalid, in the phytopathogen Botrytis cinerea. The development of resistance to SDHI fungicides is often associated with point mutations in the genes encoding the subunits of the SDH enzyme, particularly the SdhB subunit.
Quantitative Data: this compound vs. Boscalid in Botrytis cinerea
The following table summarizes the 50% effective concentration (EC50) values of this compound and boscalid against B. cinerea isolates with different genotypes of the SdhB subunit. Lower EC50 values indicate higher fungicidal activity.
| Fungal Isolate Genotype | This compound EC50 (mg/L) | Boscalid EC50 (mg/L) | Cross-Resistance Pattern | Reference |
| Wild Type (Sensitive) | Low | Low | Sensitive | [1][2] |
| P225F Mutation | High | High | Positive Cross-Resistance | [1] |
| N230I Mutation | High | High | Positive Cross-Resistance | [1] |
| H272R Mutation | Low | High | No Cross-Resistance | [1][3] |
Key Findings:
-
B. cinerea isolates with the P225F and N230I mutations in the SdhB subunit exhibit positive cross-resistance between this compound and boscalid, meaning they are resistant to both fungicides.[1]
-
Crucially, isolates with the H272R mutation, which confers high resistance to boscalid, remain sensitive to this compound.[1][3] This indicates a lack of cross-resistance in this specific genetic context and highlights the potential of this compound to control boscalid-resistant populations carrying the H272R mutation.
Cross-Resistance with Other SDHIs in Fusarium asiaticum
A study on the cross-resistance of another SDHI fungicide, pydiflumetofen, in Fusarium asiaticum provides some insight into the broader profile of this compound.
| Fungal Isolate Genotype | Cross-Resistance between Pydiflumetofen and this compound |
| FaSdhC1A64V | No Cross-Resistance |
| FaSdhC1R67K | Positive Cross-Resistance |
Cross-Resistance with Non-SDHI Commercial Fungicides
As a member of the SDHI class of fungicides (FRAC Group 7), the primary biochemical mode of action of this compound is the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[4] Fungicides are classified into different groups based on their mode of action, and it is a well-established principle that cross-resistance is unlikely to occur between fungicides from different FRAC groups.[4][5]
While direct experimental data on the performance of this compound against B. cinerea strains with confirmed resistance to non-SDHI fungicides (e.g., benzimidazoles, dicarboximides, anilinopyrimidines) is not available in the reviewed literature, the distinct mode of action of this compound makes the risk of cross-resistance with these other fungicide classes low. For effective resistance management, it is recommended to use this compound in alternation or in mixtures with fungicides that have different modes of action.[4]
Experimental Protocols
Mycelial Growth Inhibition Assay
The EC50 values presented in this guide were determined using a mycelial growth inhibition assay. The general protocol is as follows:
-
Fungicide Stock Solutions : Prepare stock solutions of this compound and other tested fungicides in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Amended Media Preparation : Add serial dilutions of the fungicide stock solutions to a molten nutrient agar medium (e.g., Potato Dextrose Agar - PDA) to achieve a range of final concentrations. A control medium with the solvent only is also prepared.
-
Inoculation : Place a mycelial plug of a specific fungal isolate onto the center of each fungicide-amended and control agar plate.
-
Incubation : Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a specified period.
-
Data Collection : Measure the diameter of the fungal colony on each plate.
-
Calculation : The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Visualizations
Experimental Workflow for Fungicide Sensitivity Testing
Caption: Workflow for determining fungicide EC50 values.
Mechanism of Action and Resistance in SDHI Fungicides
Caption: SDHI action and mutation-based resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with succinate dehydrogenase inhibitor this compound protects strawberries from boscalid-resistant Botrytis cinerea with the H272R mutation in SDH B [agris.fao.org]
- 4. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
Y12196: A Selective Fungicide Validated for Potent Antifungal Activity
A new frontier in the management of fungal pathogens, Y12196, a novel succinate dehydrogenase inhibitor (SDHI), demonstrates high efficacy against a range of plant pathogenic fungi, including strains resistant to existing treatments. This comparison guide provides an objective analysis of this compound's performance against other leading SDHI fungicides, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of this compound and Alternative Fungicides
This compound has shown significant promise in controlling economically important plant pathogens. Its efficacy, as measured by the half-maximal effective concentration (EC50), has been rigorously tested against various fungal species. Below is a comparative summary of the in vitro activity of this compound and other widely used SDHI fungicides: boscalid, fluxapyroxad, and fluopyram.
| Fungicide | Target Pathogen | EC50 (mg/L) | Reference |
| This compound | Botrytis cinerea | 0.284 - 20.147 | [1] |
| Boscalid | Botrytis cinerea | 0.097 - 54.162 | [1] |
| This compound | Fusarium asiaticum | No cross-resistance with pydiflumetofen in FaSdhC1A64V mutants | [2] |
| Boscalid | Alternaria alternata | Sensitive in baseline isolates | [3] |
| Fluxapyroxad | Alternaria alternata | Sensitive in baseline isolates | [3] |
| Fluopyram | Alternaria alternata | Sensitive in baseline isolates | [3] |
| Boscalid | Sclerotinia sclerotiorum | 0.068 - 0.219 µg/ml | [4] |
| Fluopyram | Botrytis cinerea | 0.01 to >100 µg/ml | [5][6] |
| Fluxapyroxad | Botrytis cinerea | <0.01 to 4.19 µg/ml | [5][6] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound, like other SDHI fungicides, targets and inhibits the activity of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's ability to produce ATP, the primary energy currency of the cell, and leads to an accumulation of reactive oxygen species (ROS). The overproduction of ROS induces oxidative stress, damages cellular components, and ultimately triggers programmed cell death, or apoptosis.[7][8][9]
Caption: Mechanism of action of this compound.
Experimental Protocols
The validation of this compound's fungicidal activity was conducted through standardized in vitro assays. The following is a detailed protocol for the mycelial growth inhibition assay used to determine the EC50 values.
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungal pathogen by 50%.
Materials:
-
Pure cultures of the target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Technical grade fungicide (this compound, boscalid, etc.)
-
Sterile distilled water
-
Solvent (e.g., dimethyl sulfoxide - DMSO, if necessary)
-
Sterile Petri dishes (90 mm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in sterile distilled water or an appropriate solvent at a high concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
Amended Media Preparation: Add the fungicide dilutions to molten PDA medium (cooled to approximately 45-50°C) to achieve the final test concentrations. Pour the amended media into sterile Petri dishes. A control plate with no fungicide (or only the solvent, if used) should also be prepared.
-
Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate nearly reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
-
EC50 Determination: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration and determining the concentration that causes 50% inhibition.
Caption: Workflow for EC50 determination.
Selectivity and Resistance Profile
A key advantage of this compound is its effectiveness against boscalid-resistant strains of Botrytis cinerea, particularly those with the H272R mutation in the SdhB subunit.[1] This indicates a lack of complete cross-resistance with boscalid, making this compound a valuable tool for resistance management strategies. However, cross-resistance has been observed between this compound and boscalid in B. cinerea isolates carrying P225F and N230I mutations in the SdhB subunit.[1] Studies on the selectivity of this compound concerning non-target organisms are ongoing. As with all SDHI fungicides, the potential for effects on non-target organisms that also possess a mitochondrial electron transport chain warrants careful consideration in environmental risk assessments.[10]
References
- 1. Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 9. umweltbundesamt.de [umweltbundesamt.de]
- 10. Society of Environmental Toxicology and Chemistry - Abstract [setac.secure-platform.com]
A Comparative Analysis of the Succinate Dehydrogenase Inhibitors: Y12196 and Fluopyram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides: the novel compound Y12196 and the established broad-spectrum fungicide fluopyram. This document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols to assist researchers in their studies.
Introduction
This compound is a novel succinate dehydrogenase inhibitor (SDHI) that has demonstrated potent fungicidal activity, particularly against Fusarium graminearum[1]. Fluopyram is a well-established, broad-spectrum fungicide belonging to the pyridinyl-ethyl-benzamide chemical class[2]. Both compounds share a common mode of action by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungal cells. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to fungal cell death[2].
Chemical Properties
A fundamental understanding of the chemical properties of this compound and fluopyram is crucial for comprehending their activity and behavior.
| Property | This compound | Fluopyram |
| Chemical Class | Not specified in available literature | Pyridinyl-ethyl-benzamide |
| IUPAC Name | Not publicly available | N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide |
| CAS Number | 1671025-91-4[1] | 658066-35-4 |
Mechanism of Action: Targeting Succinate Dehydrogenase
Both this compound and fluopyram exert their fungicidal effects by inhibiting the succinate dehydrogenase (SDH) enzyme complex. SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate[3][4]. By blocking the ubiquinone-binding site (Qp-site) of the SDH complex, these inhibitors prevent the transfer of electrons, thereby halting cellular respiration and energy production[5][6].
The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The binding site for SDHI fungicides is located within a pocket formed by the SDHB, SDHC, and SDHD subunits[3][4]. Mutations in the genes encoding these subunits can lead to reduced fungicide sensitivity and the development of resistance.
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of fungicides is typically evaluated by determining the effective concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity. The following table summarizes available EC50 values for this compound and fluopyram against various fungal pathogens.
| Fungal Pathogen | This compound EC50 (µg/mL) | Fluopyram EC50 (µg/mL) | Reference |
| Botrytis cinerea | 0.284 - 20.147 | 0.03 - 0.29 | [7] |
| Fusarium virguliforme | Not Available | 1.53 - 9.28 (mycelial growth) | [8][9] |
| 2.28 (conidial germination) | [9] | ||
| Mean: 3.95 (2006-2013 isolates) | [10] | ||
| Mean: 4.19 (2016-2022 isolates) | [10] | ||
| Fusarium brasiliense | Not Available | Mean: 1.96 | [11] |
| Fusarium tucumaniae | Not Available | Mean: 0.25 | [11] |
| Sclerotinia sclerotiorum | Not Available | 0.021 - 0.095 | [12] |
| Didymella applanata | Not Available | 1.80 - 8.20 | [12] |
Note: EC50 values can vary depending on the specific isolate, experimental conditions, and the life stage of the fungus being tested (e.g., mycelial growth vs. spore germination).
Spectrum of Activity and In Vivo Performance
Fluopyram is recognized for its broad spectrum of activity against a wide range of fungal pathogens, including Sclerotinia spp., Botrytis spp., powdery mildews, and various leaf spot diseases[2]. Beyond its fungicidal properties, fluopyram has also demonstrated significant nematicidal activity and the ability to induce systemic resistance in plants, offering a multifaceted approach to crop protection[7]. For instance, in studies on soybeans, fluopyram treatment has been shown to reduce soybean cyst nematode (SCN) penetration and reproduction[7].
This compound has been primarily highlighted for its strong efficacy against Fusarium graminearum[1]. Studies have also shown its effectiveness against Botrytis cinerea, including strains that have developed resistance to other SDHI fungicides like boscalid. This suggests a potentially different binding interaction with the SDH enzyme, which could be advantageous in resistance management strategies.
Resistance Profile
The development of resistance is a significant concern for single-site inhibitors like SDHIs. Resistance to these fungicides typically arises from point mutations in the genes encoding the SDH subunits B, C, and D.
For fluopyram , resistance has been documented in various fungal populations. The specific mutations conferring resistance can vary between fungal species.
For This compound , research has indicated that it can be effective against certain boscalid-resistant strains of Botrytis cinerea. This suggests that the resistance profiles of this compound and other SDHIs may not completely overlap, offering potential for use in rotation or combination to manage resistance.
Experimental Protocols
In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against SDH.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay Buffer (e.g., Tris-HCl)
-
Substrate: Sodium Succinate
-
Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Test compounds: this compound and fluopyram
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and fluopyram in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution. Prepare assay buffer, succinate solution, and DCPIP solution.
-
Assay Setup: In a 96-well microplate, add the mitochondrial suspension to each well. Add the different concentrations of the test compounds to the respective wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Start the reaction by adding the succinate and DCPIP solutions to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCPIP leads to a color change and a decrease in absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
In Vivo Fungicide Efficacy Testing
This protocol provides a general framework for evaluating the efficacy of fungicides on host plants.
Materials:
-
Healthy, susceptible host plants
-
Target fungal pathogen culture
-
This compound and fluopyram formulations
-
Spraying equipment
-
Controlled environment chamber or greenhouse
Procedure:
-
Plant Propagation: Grow a sufficient number of healthy and uniform host plants.
-
Fungicide Application: Prepare the desired concentrations of this compound and fluopyram. Apply the treatments to the plants. Ensure thorough coverage. Include an untreated control group.
-
Inoculation: Prepare an inoculum of the target pathogen. Inoculate the treated and control plants.
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).
-
Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale.
-
Data Analysis: At the end of the experiment, calculate the percentage of disease control for each treatment compared to the untreated control. Perform statistical analysis to determine the significance of the differences between treatments.
Conclusion
Both this compound and fluopyram are effective fungicides that target the succinate dehydrogenase enzyme. Fluopyram is a well-characterized, broad-spectrum fungicide with additional nematicidal and plant defense-inducing properties. This compound is a promising novel SDHI with potent activity against key pathogens, including some strains resistant to other SDHIs.
The selection of either compound for research or development purposes will depend on the specific target pathogen, the existing resistance profiles in the target region, and the desired spectrum of activity. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the relative strengths and weaknesses of these two important fungicides. Further research into the in vivo efficacy and broader spectrum of activity of this compound will be valuable in fully assessing its potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Boscalid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Crop Protection Network [cropprotectionnetwork.org]
- 11. Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Specificity of Y12196's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel succinate dehydrogenase inhibitor (SDHI), Y12196, against other commercially available SDHI fungicides. The focus is on the specificity of its inhibitory action, supported by available experimental data. This document is intended to aid researchers in evaluating this compound for their specific applications.
On-Target Efficacy: A Quantitative Comparison
This compound is a novel succinate dehydrogenase inhibitor (SDHI) that has demonstrated potent fungicidal activity against economically important plant pathogens such as Fusarium graminearum and Botrytis cinerea.[1][2] To objectively evaluate its performance, the following table summarizes the half-maximal effective concentration (EC50) values of this compound and other widely used SDHI fungicides against Botrytis cinerea. Lower EC50 values indicate higher antifungal potency.
| Inhibitor | Target Organism | EC50 Range (mg/L) | Mean EC50 (mg/L) | Reference(s) |
| This compound | Botrytis cinerea | 0.284 - 20.147 | 5.582 | [1][2] |
| Boscalid | Botrytis cinerea | 0.097 - 54.162 | 13.452 | [1][2] |
| Fluopyram | Botrytis cinerea | 0.01 - >100 | Not Reported | [3] |
| Bixafen | Sclerotinia sclerotiorum | 0.0417 - 0.4732 | 0.1968 | [4] |
| Fluxapyroxad | Botrytis cinerea | <0.01 - 4.19 | Not Reported | [3] |
| Penthiopyrad | Botrytis cinerea | <0.01 - 59.65 | Not Reported | [3] |
Note: The EC50 values can vary significantly between different isolates of the same fungal species, particularly due to the development of resistance.
Specificity and Off-Target Considerations
A critical aspect of any inhibitor is its specificity for the intended target. While comprehensive off-target screening data for this compound against a broad panel of kinases and other mammalian enzymes is not publicly available, an assessment of the broader class of SDHI fungicides can provide valuable insights into its potential off-target profile.
The target of SDHI fungicides, the succinate dehydrogenase enzyme, is highly conserved across different species, including fungi and mammals.[5][6] This conservation raises the possibility of off-target effects in non-target organisms. Studies on other SDHI fungicides have indicated that the primary target organs for toxicity in mammals are the liver and thyroid.[3][7] Furthermore, some research suggests that SDHI fungicides can inhibit the activity of mammalian SDH, which may have implications for cellular metabolism and immune function. For instance, inhibition of SDH has been shown to impair the activation and function of human T cells.
It is important to note that the development of resistance to SDHI fungicides is a significant concern in agriculture. Resistance often arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.[8][9] Interestingly, some mutations that confer resistance to certain SDHIs, like boscalid, do not confer cross-resistance to this compound, and in some cases, may even lead to hypersensitivity.[2]
Experimental Protocols
To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the EC50 value of a fungicide against a specific fungal pathogen.
Materials:
-
Fungal isolate of interest (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Technical grade fungicide (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes, cork borer, and other standard microbiology lab equipment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide in DMSO.
-
Fungicide-Amended Media: Prepare a series of PDA plates containing different concentrations of the fungicide. This is achieved by adding the appropriate volume of the stock solution to the molten PDA before pouring the plates. A control plate with DMSO only should also be prepared.
-
Inoculation: From a fresh culture of the fungal isolate, take a mycelial plug using a sterile cork borer and place it in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 20-25°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony on each plate daily.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
Off-Target Kinase Profiling (Conceptual Workflow)
While specific data for this compound is unavailable, this outlines a standard industry approach to assessing off-target kinase activity.
Principle:
To assess the selectivity of an inhibitor, it is screened against a large panel of purified protein kinases at a fixed concentration. The percentage of inhibition for each kinase is determined, providing a selectivity profile.
General Procedure:
-
Compound Preparation: The test compound (e.g., this compound) is prepared at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM).
-
Kinase Panel Screening: The compound is incubated with a panel of hundreds of purified human protein kinases in the presence of ATP and a suitable substrate.
-
Activity Measurement: The activity of each kinase is measured using a variety of methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor. The results are often visualized in a "kinome map" to provide a graphical representation of the inhibitor's selectivity.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound on the Succinate Dehydrogenase (SDH) enzyme.
Caption: Experimental workflow for determining fungicide EC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nyxxb.cn [nyxxb.cn]
- 5. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. SDHI Fungicides | FRAC [frac.info]
Y12196: A Comparative Performance Analysis Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent Y12196, a novel succinate dehydrogenase inhibitor (SDHI), against wild-type and mutant fungal strains. The information presented herein is based on available experimental data to objectively assess its performance relative to other antifungal compounds.
Introduction to this compound
This compound is a next-generation succinate dehydrogenase inhibitor that has demonstrated potent fungicidal activity. Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain, a critical pathway for cellular respiration and energy production. This guide will delve into the specifics of its performance, particularly highlighting its efficacy against resistant fungal strains.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data on the efficacy of this compound and other antifungal agents against various fungal strains.
Table 1: Comparative Efficacy of this compound and Boscalid against Botrytis cinerea
| Fungal Strain | Mutation in SdhB | This compound EC50 (mg/L) | Boscalid EC50 (mg/L) | Resistance Factor (this compound vs. Boscalid) |
| Wild-Type | None | 0.284 - 20.147 | 0.097 - 54.162 | Varies |
| Boscalid-Resistant | H272R | Sensitive | Resistant | This compound is significantly more effective |
| Boscalid-Resistant | P225F | Cross-resistance observed | Resistant | Similar efficacy |
| Boscalid-Resistant | N230I | Cross-resistance observed | Resistant | Similar efficacy |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data is compiled from studies on Botrytis cinerea isolates.
Table 2: Representative Antifungal Activity of a Novel SDHI (Benzovindiflupyr) and Other Antifungal Classes against Clinically Relevant Fungi
| Antifungal Agent | Class | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Benzovindiflupyr | SDHI | No publicly available data | No publicly available data |
| Fluconazole | Azole | 0.25 - 1.0 | 16 - >64 |
| Amphotericin B | Polyene | 0.25 - 1.0 | 0.5 - 2.0 |
| Caspofungin | Echinocandin | 0.03 - 0.25 | 0.03 - 0.125 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Disclaimer: Data for Benzovindiflupyr is presented as a representative for a novel SDHI, as specific data for this compound against these clinical pathogens is not publicly available. This is intended to provide a contextual comparison.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing of SDHIs against Botrytis cinerea
This protocol is adapted from the Fungicide Resistance Action Committee (FRAC) guidelines for determining the EC50 values of SDHIs.
-
Fungal Isolate Preparation: Botrytis cinerea isolates are cultured on potato dextrose agar (PDA) to obtain sporulating cultures. Spores are harvested and suspended in a suitable liquid medium.
-
Antifungal Stock Solution Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Microtiter Plate Assay:
-
Serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a liquid growth medium.
-
A standardized suspension of B. cinerea spores is added to each well.
-
The plates are incubated at a controlled temperature (typically 20-25°C) for a defined period (e.g., 3-5 days).
-
-
Data Analysis:
-
Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each this compound concentration relative to a drug-free control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
General Broth Microdilution Antifungal Susceptibility Testing (CLSI Guidelines)
For clinically relevant yeasts (Candida spp.) and molds (Aspergillus spp.), the Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods (M27 for yeasts and M38 for filamentous fungi).
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar media, and a standardized inoculum suspension is prepared to a specific cell density.
-
Microdilution Plate Preparation: 96-well microtiter plates containing serial twofold dilutions of the antifungal agents in RPMI-1640 medium are used.
-
Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours for Candida and at a species-appropriate temperature and duration for Aspergillus.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Mandatory Visualization
Signaling Pathway of Succinate Dehydrogenase (SDH) Inhibition
Caption: Mechanism of this compound action via inhibition of Complex II (SDH).
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound.
Evaluating the Novelty of Y12196's Mechanism: A Comparative Guide for Researchers
Y12196, a novel succinate dehydrogenase inhibitor (SDHI), demonstrates a unique mechanism of action that sets it apart from existing fungicides, particularly in its efficacy against resistant fungal strains. This guide provides a comparative analysis of this compound with other SDHIs, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Succinate dehydrogenase inhibitors are a critical class of fungicides that target Complex II of the mitochondrial respiratory chain, a vital component for fungal respiration and energy production. They function by blocking the oxidation of succinate to fumarate, ultimately leading to fungal cell death. While numerous SDHIs have been developed, the emergence of fungal resistance necessitates the discovery of novel compounds with alternative binding modes or improved efficacy against mutated target enzymes.
A Breakthrough in Combating Fungicide Resistance
Comparative Efficacy of SDHI Fungicides
The following tables summarize the 50% effective concentration (EC50) values of this compound and other commercially available SDHIs against various fungal pathogens. Lower EC50 values indicate higher antifungal activity.
Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHIs against Botrytis cinerea
| Fungicide | Wild-Type B. cinerea | Boscalid-Resistant B. cinerea (H272R mutation) |
| This compound | 0.284 - 20.147 | Effective |
| Boscalid | 0.097 - 54.162 | Ineffective |
Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) of various SDHIs against Fusarium graminearum
| Fungicide | Mycelial Growth Inhibition (µg/mL) | Spore Germination Inhibition (µg/mL) |
| Pydiflumetofen | 0.008 - 0.263 | 0.167 - 0.538 |
| Boscalid | >100 | 1.19 - 3.06 |
| Fluxapyroxad | >100 | 2.08 - 3.99 |
| Fluopyram | 1.65 - 10.0 | 0.39 - 0.74 |
Understanding the Mechanism: Signaling Pathways and Molecular Interactions
The mechanism of action of SDHIs involves the disruption of the mitochondrial electron transport chain. The following diagram illustrates the canonical signaling pathway and the point of inhibition.
Safety Operating Guide
Proper Disposal Procedures for Y12196: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Y12196, a novel succinate dehydrogenase inhibitor (SDHI) utilized for its potent fungicidal activity, particularly against F. graminearum.[1] Adherence to these protocols is imperative for maintaining a safe laboratory environment and ensuring regulatory compliance.
The information presented herein is based on general best practices for the disposal of research-grade chemicals and fungicides. It is mandatory to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer for specific and detailed disposal instructions. In the absence of a readily available SDS, the following procedures provide a comprehensive framework for safe handling and disposal.
Immediate Safety and Handling Considerations
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process to ensure the safety of personnel and the environment. The following protocol outlines the general procedures for the disposal of unused or waste this compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name ("this compound"), the CAS number if available, and appropriate hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area to prevent spills from reaching the environment.
-
Keep the container sealed when not in use.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide them with all necessary information, including the chemical name, quantity, and any available hazard information.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and disposed of. This is crucial for regulatory compliance and internal tracking.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound disposal is dependent on institutional limits and regulations, the following table provides a general framework for tracking and managing chemical waste.
| Parameter | Guideline | Example |
| Waste Accumulation Time Limit | Varies by jurisdiction and waste generator status | Typically 90 or 180 days |
| Maximum Container Size | Institutional policy | 20 Liters (5 Gallons) |
| Satellite Accumulation Limit | EPA Regulation | 55 Gallons |
| pH Range for Neutralization (if applicable) | General Laboratory Practice | 6.0 - 9.0 |
Disclaimer: The disposal procedures outlined above are for informational purposes only and are based on general laboratory safety principles. Always prioritize the instructions provided in the official Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance requirements.
References
Personal protective equipment for handling Y12196
Essential Safety and Handling Guide for Y12196
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This document provides guidance based on the prudent practice of treating novel research compounds with unknown toxicity as potentially hazardous. Researchers must consult their institution's Environmental Health and Safety (EHS) department and request a comprehensive SDS from the supplier before handling this compound. The following information is intended to supplement, not replace, institution-specific safety protocols and professional judgment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a novel succinate dehydrogenase inhibitor. The procedural guidance herein is based on established safety protocols for managing chemicals with unknown hazard profiles.
Pre-Handling Risk Assessment
Before any procedure involving this compound, a thorough risk assessment is mandatory. This assessment should evaluate the potential hazards at each step of the planned experiment, from receiving the compound to its final disposal.[1][2][3][4]
Key considerations for your risk assessment:
-
Quantity: The amount of this compound to be used.
-
Physical Form: Handling the solid powder versus a solution.
-
Procedure: Weighing, dissolving, and adding to an experimental system.
-
Potential for Exposure: Likelihood of generating dust, aerosols, or splashes.[2]
-
Contingencies: Planning for spills, accidental exposure, and waste disposal.[2]
Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been fully characterized, stringent PPE is required to prevent potential exposure through inhalation, skin contact, or eye contact.[5][6][7] The minimum required PPE should be supplemented based on the specific procedures outlined in your risk assessment.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Required PPE | Specifications and Conditions of Use |
| Body Protection | Flame-Resistant Laboratory Coat | Must be fully buttoned with sleeves rolled down. A disposable gown can be worn over the lab coat for added protection during high-risk procedures.[5][8] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. For extended contact or when handling solutions, consult chemical resistance charts to select the most appropriate glove material.[8][9][10] |
| Eye & Face Protection | Chemical Splash Goggles | Safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5][8] |
| Face Shield | A face shield must be worn over chemical splash goggles when there is a significant risk of splashes, such as when handling larger volumes of solutions or during vigorous mixing.[5][8] | |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling the solid powder outside of a certified containment device. If a risk assessment indicates the potential for aerosol generation from solutions, or if engineering controls are insufficient, a higher level of respiratory protection may be necessary. All respirator use requires prior medical clearance and fit-testing.[10] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.[8][11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure.
Step 1: Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Store this compound in its original, tightly sealed container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
The container must be placed in clearly labeled, leak-proof secondary containment.[5]
-
Label the storage area to indicate the presence of a substance with unknown toxicity.[5]
Step 2: Weighing and Solution Preparation (Engineering Controls Required) All handling of solid this compound must be performed within a certified chemical fume hood, a Class II Biosafety Cabinet, or a ventilated balance enclosure to control airborne particles.[5][7]
-
Prepare the Work Area: Decontaminate the work surface before and after use. Line the surface with disposable absorbent pads.
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Weighing: Use anti-static weigh paper or a tared container. Handle the powder gently to avoid creating dust. Close the primary container immediately after removing the desired amount.
-
Dissolving: To prepare a solution, add the solvent to the weighed powder slowly. Do not add powder to the solvent, as this can increase aerosolization. Use a sealed container for mixing or vortexing.
-
Clean-Up: Carefully dispose of all contaminated materials (e.g., weigh paper, pipette tips, gloves) in a designated hazardous waste container.
Step 3: General Handling and Use
-
Never work alone when handling this compound.
-
Transport this compound solutions in sealed, shatter-resistant secondary containers.
-
Do not eat, drink, or apply cosmetics in the laboratory.[11]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Federal, state, and local regulations strictly prohibit the disposal of unknown chemical waste through standard means.[12]
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof hazardous waste containers.
-
Contaminated Materials: This includes used gloves, absorbent pads, pipette tips, and any other disposable items that have come into contact with the compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known characteristics (e.g., "Research Compound of Unknown Toxicity").[13]
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not pour any solution containing this compound down the drain.[14][15]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[5]
-
Spill: Alert others in the area. If the spill is small and you are trained to handle it, use a chemical spill kit to contain and absorb the material. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.
Visualization of PPE Workflow
The following diagram illustrates the logical workflow for selecting and implementing the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. intersolia.com [intersolia.com]
- 5. twu.edu [twu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. wilcoprime.com [wilcoprime.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 14. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 15. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
